molecular formula AuCl4H4N B3177948 Aurate(1-), tetrachloro-, ammonium, (SP-4-1)- CAS No. 31113-23-2

Aurate(1-), tetrachloro-, ammonium, (SP-4-1)-

Cat. No.: B3177948
CAS No.: 31113-23-2
M. Wt: 356.8 g/mol
InChI Key: WPEJSSRSFRWYJB-UHFFFAOYSA-K
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Description

Chemical Identity and Coordination Chemistry Context

The compound systematically named Aurate(1-), tetrachloro-, ammonium (B1175870), (SP-4-1)- is more commonly known as ammonium tetrachloroaurate(III). nih.gov Its chemical formula is NH₄AuCl₄. wikipedia.org This substance is an inorganic salt consisting of an ammonium cation (NH₄⁺) and a tetrachloroaurate(III) anion ([AuCl₄]⁻). samaterials.com In the anion, a central gold atom is in the +3 oxidation state, coordinated to four chloride ions. matthey.com The "(SP-4-1)" designation in its systematic name describes the square planar geometry of the [AuCl₄]⁻ anion. cymitquimica.com

The compound typically appears as orange-yellow or orange-red crystals or powder and is slightly soluble in water and ethanol. wikipedia.orgguidechem.com It can also exist in a hydrated form, containing water molecules within its crystal structure. wikipedia.orgcymitquimica.com

Chemical and Physical Properties of Aurate(1-), tetrachloro-, ammonium, (SP-4-1)-
PropertyValue
IUPAC NameAmmonium tetrachloroaurate(III) nih.gov
CAS Number31113-23-2 nih.govechemi.com
Chemical FormulaAuCl₄H₄N nih.govwikipedia.org
Molecular Weight356.81 g/mol wikipedia.org
AppearanceOrange-red / Orange-yellow crystalline powder wikipedia.orgguidechem.com
Anion GeometrySquare Planar (SP-4-1) cymitquimica.com

Significance of Tetrachloroaurate(III) Compounds in Contemporary Chemical Research

Tetrachloroaurate(III) compounds, including the parent acid H[AuCl₄] (chloroauric acid) and its various salts, are foundational materials in modern chemistry and materials science. nbinno.comwikipedia.org Their significance stems primarily from their role as versatile precursors for the synthesis of gold nanoparticles (AuNPs). nbinno.comatamanchemicals.com The reduction of the tetrachloroaurate(III) ion is a widely employed method to produce gold nanoparticles of controlled sizes and shapes. atamanchemicals.comgoogle.com

These resulting gold nanoparticles exhibit unique and size-dependent optical, electronic, and catalytic properties, which makes them invaluable in numerous high-technology applications: atamanchemicals.comnih.gov

Nanotechnology: AuNPs are fundamental building blocks in the fabrication of nanomaterials, including nanorods and nanowires, for various advanced applications. smolecule.com

Catalysis: Supported gold nanoparticles are highly effective catalysts for a range of chemical reactions, including oxidation, hydrogenation, and carbon-carbon bond formation. nbinno.comatamanchemicals.comsamaterials.com Their high surface area and reactivity are beneficial for developing sustainable and efficient industrial processes. atamanchemicals.com

Biomedical Applications: The unique properties of AuNPs are harnessed in fields like biosensing, medical imaging, and targeted drug delivery. atamanchemicals.comsmolecule.com They are also researched for therapeutic uses, such as in photothermal therapy for cancer treatment. atamanchemicals.com

Electronics: Tetrachloroaurate(III) compounds are used in electroplating to deposit thin, corrosion-resistant layers of gold onto electronic components. samaterials.comsamaterials.com

Materials Science: These compounds are used to prepare thin films and coatings, such as palladium-gold (Pd-Au) alloy films, which have applications in catalysis and electronics. wikipedia.orgsamaterials.com

The photolytic properties of the tetrachloroaurate(III) ion are also exploited, as its decomposition under light can generate reducing species, providing a clean method for synthesizing gold nanostructures. rsc.org

Scope and Objectives of Academic Research on Aurate(1-), tetrachloro-, ammonium, (SP-4-1)-

Academic research on Aurate(1-), tetrachloro-, ammonium, (SP-4-1)- is sharply focused on leveraging its properties as a stable and reliable gold precursor for specific applications. The primary objectives of this research are centered on the synthesis of advanced materials and the development of catalytic processes.

Key research objectives include:

Controlled Synthesis of Nanomaterials: A major goal is to use ammonium tetrachloroaurate(III) as a precursor to synthesize gold nanoparticles with precisely controlled dimensions and morphologies. wikipedia.orgsamaterials.comsamaterials.com Researchers study how varying reaction parameters—such as the concentration of the precursor, the type of reducing agent (e.g., sodium citrate (B86180), amino acids), and temperature—influences the final nanostructure. google.comnih.gov

Fabrication of Bimetallic Films: The compound is specifically investigated for its use in the chemical plating of palladium-gold (Pd-Au) alloy films. wikipedia.orgsamaterials.com Research aims to create uniform and catalytically active films on various substrates, including porous ceramics. samaterials.com

Development of Catalytic Systems: Studies explore the use of ammonium tetrachloroaurate(III) both as a direct catalyst and as a precursor for creating highly active catalytic gold nanoparticles. samaterials.comsamaterials.com The objective is to develop efficient catalysts for organic synthesis and other chemical transformations. samaterials.com

Mechanistic Studies of Reduction: A fundamental research objective is to understand the chemical mechanisms by which the tetrachloroaurate(III) anion is reduced in the presence of different reagents. nih.govsmolecule.com This includes studying its interactions with bioligands like amino acids and thiols to create novel gold nanohybrid systems. nih.gov

Key Research Areas and Objectives for Ammonium Tetrachloroaurate(III)
Research AreaPrimary Objective
Nanoparticle SynthesisTo control the size, shape, and properties of gold nanoparticles for applications in biomedicine, sensing, and catalysis. samaterials.com
Materials ScienceTo fabricate bimetallic (e.g., Pd-Au) alloy films and coatings for electronic and catalytic uses. samaterials.com
CatalysisTo develop novel homogeneous and heterogeneous catalysts for efficient and selective organic reactions. samaterials.comsamaterials.com
Coordination ChemistryTo understand the reaction pathways and kinetics of [AuCl₄]⁻ reduction with various chemical and biological reducing agents. nih.govsmolecule.com

Properties

CAS No.

31113-23-2

Molecular Formula

AuCl4H4N

Molecular Weight

356.8 g/mol

IUPAC Name

azanium;tetrachlorogold(1-)

InChI

InChI=1S/Au.4ClH.H3N/h;4*1H;1H3/q+3;;;;;/p-3

InChI Key

WPEJSSRSFRWYJB-UHFFFAOYSA-K

SMILES

[NH4+].[Cl-].[Cl-].[Cl-].[Cl-].[Au+3]

Canonical SMILES

[NH4+].Cl[Au-](Cl)(Cl)Cl

Other CAS No.

31113-23-2

Related CAS

16903-35-8 (Parent)

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Aurate 1 , Tetrachloro , Ammonium, Sp 4 1

Conventional Aqueous Synthesis Routes

Traditional methods for synthesizing ammonium (B1175870) tetrachloroaurate(III) are typically performed in aqueous solutions and rely on straightforward ionic reactions involving gold(III) complexes.

Reaction of Gold(III) Chloride with Ammonium Chloride

A direct and common method for preparing ammonium tetrachloroaurate(III) involves the reaction between gold(III) chloride (AuCl₃) and ammonium chloride (NH₄Cl). wikipedia.org Gold(III) chloride itself is a Lewis acid and readily forms complexes with chloride ions. wikipedia.orglibrary.ph When a saturated solution of gold(III) chloride is treated with ammonium chloride, typically in a hydrochloric acid medium, the tetrachloroaurate(III) anion is formed and subsequently precipitates as the ammonium salt. wikipedia.org

The underlying reaction involves the coordination of a chloride ion to the AuCl₃ species, resulting in the formation of the stable, square planar [AuCl₄]⁻ anion. The ammonium cation (NH₄⁺) then acts as the counter-ion.

Reaction Scheme: AuCl₃ + NH₄Cl → NH₄[AuCl₄]

This method is advantageous due to its simplicity and the direct formation of the desired product from commercially available starting materials.

Preparation from Gold Metal via Aqua Regia Dissolution

A foundational method for preparing tetrachloroaurate (B171879) compounds begins with the dissolution of elemental gold. quora.com While gold is famously resistant to attack by single acids, it readily dissolves in aqua regia, a freshly prepared 3:1 mixture of concentrated hydrochloric acid (HCl) and nitric acid (HNO₃). nih.govwonderhowto.comscribd.com

The dissolution process is a complex redox reaction. Nitric acid, a powerful oxidizing agent, oxidizes the metallic gold to gold(III) ions (Au³⁺). quora.com The hydrochloric acid provides a source of chloride ions (Cl⁻), which immediately react with the gold ions to form the stable tetrachloroaurate(III) anion, [AuCl₄]⁻. quora.com The formation of this stable complex ion shifts the equilibrium of the redox reaction, facilitating the complete dissolution of the gold metal. quora.com

The product of this reaction is chloroauric acid (or tetrachloroauric(III) acid), H[AuCl₄]. wikipedia.org To obtain the ammonium salt, the resulting chloroauric acid solution is neutralized with an ammonium source, such as ammonia (B1221849) (NH₃) or ammonium hydroxide (B78521) (NH₄OH). This acid-base reaction yields ammonium tetrachloroaurate(III).

Neutralization Step: H[AuCl₄] + NH₃ → NH₄[AuCl₄]

This two-step process, from elemental gold to the final ammonium salt, is a versatile and widely used method in gold chemistry, forming the basis for the synthesis of numerous gold compounds. nih.gov

Advanced Synthetic Approaches

Modern synthetic chemistry has explored more advanced, efficient, and often environmentally benign methods for producing gold compounds, including techniques that avoid the use of bulk solvents or enable the direct fabrication of materials.

Mechanochemical Synthesis Techniques

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has emerged as a green and efficient alternative to traditional solvent-based synthesis. nih.gov This solid-state approach can lead to rapid reactions and high yields, often without the need for solvents. rsc.org

Research has demonstrated the viability of mechanochemical methods for the synthesis of gold(III) complexes. nih.govproquest.com One notable strategy involves the oxidative mechanochemical activation of elemental gold. By grinding gold powder with an oxidizing agent and a halide source, such as an ammonium halide, it is possible to directly produce the corresponding tetrahaloaurate(III) salt. chemrxiv.org This process avoids the use of harsh reagents like aqua regia and simplifies product isolation. chemrxiv.org Furthermore, mechanochemical grinding has been used to synthesize gold-silver nanocomposites starting from a tetrachloroaurate(III) salt, highlighting the technique's utility in materials synthesis. elsevierpure.com

Mechanochemical Synthesis Parameter Description Advantage
Reactants Elemental Gold, Oxidizing Agent, Ammonium HalideDirect conversion of metallic gold. chemrxiv.org
Conditions Grinding/milling in a ball mill at room temperature. nih.govSolvent-free, mild conditions, rapid reaction times. nih.govrsc.org
Products Ammonium tetrahaloaurate(III) salts, gold nanocomposites. chemrxiv.orgelsevierpure.comHigh yields, simplified purification. rsc.orgchemrxiv.org

Chemical Vapor Deposition (CVD) and Aerosol-Assisted CVD (AACVD) for Gold-Containing Thin Films

Chemical Vapor Deposition (CVD) is a technique used to produce high-purity thin solid films on a substrate through the decomposition of volatile precursor compounds. nih.govsigmaaldrich.com For gold thin films, a volatile gold-containing precursor is transported in the vapor phase to a heated substrate, where it decomposes to deposit a film of metallic gold. rsc.org

While ammonium tetrachloroaurate(III) has low volatility, the closely related chloroauric acid (H[AuCl₄]) has been successfully used as a precursor in Aerosol-Assisted CVD (AACVD). acs.orgresearchgate.net In AACVD, a solution of the precursor is aerosolized into fine droplets, which are then transported by a carrier gas to the heated substrate. researchgate.net This method bypasses the need for a highly volatile precursor, as solubility is the more critical factor. researchgate.net H[AuCl₄] has proven to be an excellent precursor for depositing metallic gold films with tunable optical properties over a range of temperatures (e.g., 200 to 400 °C). acs.orgresearchgate.net This technique can also be used to create nanocomposite films by co-depositing the gold precursor with precursors for metal oxides like TiO₂ or WO₃. acs.orgnih.govacs.org

Deposition Technique Precursor Example Process Principle Typical Substrate Temperature Resulting Material
CVD Dimethylgold(III) complexes rsc.orgDecomposition of a volatile precursor on a heated substrate.130–170 °C rsc.orgHigh-purity polycrystalline gold thin films. rsc.org
AACVD Hydrogen tetrachloroaurate(III) (H[AuCl₄]) acs.orgresearchgate.netDecomposition of an aerosolized precursor solution on a heated substrate.200–400 °C acs.orgresearchgate.netMetallic gold films and gold-metal oxide nanocomposites. acs.org

Role as a Precursor in Diverse Gold Compound Synthesis

Ammonium tetrachloroaurate(III) is a valuable starting material for the synthesis of a variety of gold-containing materials, owing to the reactivity of the tetrachloroaurate(III) complex.

Its most prominent application is in the synthesis of gold nanoparticles (AuNPs). wikipedia.orgsamaterials.com By reducing an aqueous solution of ammonium tetrachloroaurate(III) with a suitable reducing agent (e.g., sodium citrate), colloidal suspensions of AuNPs can be prepared. This application is foundational in nanotechnology, with uses in catalysis, sensing, and biomedical fields. samaterials.com

Beyond nanoparticles, the compound is utilized in other areas of materials science. It can be used to prepare palladium-gold (Pd-Au) alloy films through chemical plating processes. wikipedia.orgsamaterials.com It is also employed in electroplating to deposit thin, functional, or decorative layers of gold onto various surfaces. samaterials.comsigmaaldrich.com As a source of the [AuCl₄]⁻ ion, it can also serve as a precursor for the synthesis of other gold coordination complexes through ligand substitution reactions, similar to gold(III) chloride. library.ph

Synthesis of Gold Nanoparticles and Nanoclusters

Ammonium tetrachloroaurate(III) is widely employed as a precursor for the synthesis of gold nanoparticles (AuNPs). samaterials.comwikipedia.orgsamaterials.com The fundamental principle of these syntheses involves the reduction of the gold(III) ion (Au³⁺) from the [AuCl₄]⁻ complex to zerovalent gold (Au⁰), which then nucleates and grows into nanoparticles. beloit.eduwisc.edu The choice of reducing agent and reaction conditions allows for control over the size and shape of the resulting nanoparticles.

Commonly, the synthesis is performed in an aqueous solution. The Turkevich method, for instance, uses a weak reducing agent like sodium citrate (B86180). ufms.br When a solution of a tetrachloroaurate salt is heated to boiling and trisodium (B8492382) citrate is added, the citrate ions reduce the gold(III) ions. beloit.eduwisc.edu The citrate also acts as a capping agent, adsorbing to the surface of the nanoparticles to prevent aggregation and provide stability. beloit.edu The reaction is visually indicated by a color change in the solution, often to a deep red, which is characteristic of a colloidal gold suspension. wisc.eduufms.br

Stronger reducing agents, such as sodium borohydride (B1222165) (NaBH₄), can also be used. beloit.edugoogle.com The reduction with NaBH₄ is much faster and is typically performed at room temperature, often yielding smaller nanoparticles compared to the citrate method. beloit.edugoogle.com The general reaction involves the reduction of Au³⁺ to Au⁰ by the borohydride ion. beloit.edu

The synthesis process can be summarized in the following key stages:

Reduction: Au³⁺ ions in the [AuCl₄]⁻ complex are reduced to Au⁰ atoms by a reducing agent.

Nucleation: The gold atoms aggregate to form small initial clusters or "seeds."

Growth: The remaining gold atoms in the solution deposit onto the nucleation sites, causing the nanoparticles to grow. wisc.edu

The properties of the synthesized nanoparticles are influenced by several factors, as detailed in the table below.

Table 1: Factors Influencing Gold Nanoparticle Synthesis
ParameterInfluence on Nanoparticle PropertiesExample/Observation
Reducing Agent Affects particle size and reaction rate. Stronger reducing agents typically produce smaller nanoparticles.Sodium borohydride (strong agent) yields smaller particles (2-4 nm) compared to sodium citrate (weak agent) which can produce sizes from 12-64 nm. beloit.edugoogle.com
Temperature Higher temperatures can increase the reaction rate but may also lead to particle agglomeration if not controlled.The Turkevich citrate method involves bringing the gold precursor solution to a rolling boil before adding the reducing agent. wisc.edu
Precursor/Reducing Agent Ratio This ratio is a key factor in controlling the final size of the nanoparticles.In the Frens method, a variation of the citrate synthesis, adjusting the citrate/HAuCl₄ ratio allows for tuning the nanoparticle size. google.com
Capping/Stabilizing Agent Prevents aggregation of nanoparticles and provides stability in the colloidal suspension.Trisodium citrate serves as both a reducing and capping agent. beloit.edu Other agents like cyclodextrins can also be used to control particle size. google.com

Formation of Bimetallic Alloy Films (e.g., Pd-Au Systems)

The hydrate (B1144303) of ammonium tetrachloroaurate(III) serves as a crucial precursor in the fabrication of bimetallic alloy films, particularly Palladium-Gold (Pd-Au) systems. wikipedia.orgsamaterials.com These films are of interest for their catalytic and electronic properties and can be deposited on various substrates, including porous ceramics or metals. samaterials.com

One common method for creating these films is chemical plating (electroless plating). samaterials.com In this process, the substrate is immersed in a plating bath containing the precursor salts of both metals (e.g., ammonium tetrachloroaurate(III) for gold and a corresponding palladium salt). A chemical reducing agent in the solution facilitates the simultaneous deposition of both metals onto the substrate surface, forming an alloy film. This technique is advantageous as it does not require an external electrical current and can uniformly coat complex shapes.

The composition and morphology of the resulting Pd-Au alloy film can be controlled by adjusting the parameters of the plating bath and the deposition conditions.

Table 2: Parameters for Pd-Au Bimetallic Film Formation
ParameterEffect on Film Properties
Precursor Concentration Ratio Directly influences the atomic percentage of Pd and Au in the final alloy, which in turn affects the film's catalytic activity and selectivity.
Reducing Agent Type and Concentration Affects the deposition rate and the microstructure of the film (e.g., grain size, porosity).
Temperature and pH of Plating Bath These conditions control the kinetics of the reduction and deposition reactions, impacting the film's uniformity and adhesion to the substrate.
Substrate Material The nature of the substrate (e.g., porous ceramic, metal foam) determines the overall structure and potential applications of the final product. samaterials.com

The development of such bimetallic films is significant for applications in catalysis, for instance, in fuel cells and hydrogenation reactions, where the synergistic effects between the two metals can lead to enhanced performance compared to single-metal catalysts. rsc.org

Preparation of Other Gold Coordination Complexes and Organometallic Compounds

Ammonium tetrachloroaurate(III) is a versatile starting material for the synthesis of a wide range of other gold(III) coordination complexes. The synthetic strategy typically involves the substitution of the chloride ligands or the exchange of the ammonium counter-ion. The tetrachloroaurate anion, [AuCl₄]⁻, is a common precursor for reactions with various N-donor and C-donor ligands. researchgate.net

For example, reactions of tetrachloroaurate salts with N,N-bidentate ligands like 1,10-phenanthroline (B135089) can lead to the formation of square-planar gold(III) dichloride complex ions where two chloride ligands are displaced by the bidentate ligand. researchgate.net However, the outcome can be sensitive to steric factors. If the ligand is sterically hindered (e.g., 2,9-dialkylphenanthroline), direct coordination to the gold center may be prevented. In such cases, a proton transfer can occur, resulting in the formation of a salt composed of the protonated ligand cation and the [AuCl₄]⁻ anion. researchgate.net

The synthesis of organometallic gold(III) compounds can also start from tetrachloroaurate precursors. These complexes are characterized by at least one direct gold-carbon bond and are of interest for their applications in catalysis and materials science. shu.ac.uknih.gov The design of novel ligands, such as N-heterocyclic carbenes (NHCs) or cyclometalating ligands, has been crucial in advancing the synthesis of stable and reactive organometallic gold complexes. researchgate.netnih.gov

Table 3: Examples of Gold Complexes Derived from Tetrachloroaurate Precursors
Reactant Ligand TypeResulting Complex TypeSynthetic ApproachReference
N,N-Bidentate Ligands (e.g., 1,10-phenanthroline)Gold(III) Dichloride CationsLigand substitution reaction with [AuCl₄]⁻, displacing two chloride ions. researchgate.net
Sterically Hindered N-Ligands (e.g., 2,9-dialkylphenanthroline)Proton Transfer SaltsProtonation of the ligand by acidic protons from HAuCl₄, forming a salt with the [AuCl₄]⁻ anion. researchgate.net
N-Heterocyclic Carbene (NHC) PrecursorsGold(III)-NHC ComplexesReaction of an imidazolium (B1220033) salt (NHC precursor) with a gold(III) source, leading to a complex with a direct Au-C bond. researchgate.net
Isocyanides (CNR)Gold(III) Carbene ComplexesReaction with a precursor gold(III) complex to form new derivatives with bidentate C^N acyclic carbene ligands. researchgate.net

These synthetic methodologies highlight the importance of Aurate(1-), tetrachloro-, ammonium, (SP-4-1)- as a foundational building block in the fields of nanotechnology, materials science, and inorganic chemistry.

Structural Elucidation and Solid State Chemistry of Aurate 1 , Tetrachloro , Ammonium, Sp 4 1

Crystalline Structure and Coordination Geometry

The solid-state structure of ammonium (B1175870) tetrachloroaurate(III) provides fundamental insights into its chemical and physical properties. X-ray crystallography has been a pivotal technique in elucidating the precise arrangement of its constituent ions, revealing a well-defined and ordered lattice.

Analysis of Monoclinic Crystal System and Space Group

Crystallographic studies have determined that the hydrated form of ammonium tetrachloroaurate(III), specifically NH₄[AuCl₄]·⅔H₂O, crystallizes in the monoclinic system. iucr.orgwikipedia.orgwikipedia.org This crystal system is characterized by three unequal axes, with one angle between them not being 90 degrees. The specific space group for this compound has been identified as C2/c (space group no. 15), which describes the symmetry elements present within the crystal lattice. iucr.orgwikipedia.orgwikipedia.org

A detailed structural analysis of the 2/3-hydrate provided the following unit cell parameters:

a = 14.054 Å

b = 11.519 Å

c = 14.496 Å

β = 102.58° iucr.org

The unit cell of this hydrate (B1144303) contains twelve formula units (Z=12). iucr.org Within this structure, there are two distinct, crystallographically independent tetrachloroaurate(III) anions. One of these anions is located on a twofold rotational axis, while the other occupies a general position within the unit cell. iucr.org The ammonium cations and water molecules are interconnected through hydrogen bonds, forming chains that permeate the structure. iucr.org

Crystallographic Data for Ammonium Tetrachloroaurate(III) 2/3-Hydrate
ParameterValueReference
Crystal SystemMonoclinic iucr.orgwikipedia.orgwikipedia.org
Space GroupC2/c iucr.orgwikipedia.org
a14.054 (10) Å iucr.org
b11.519 (5) Å iucr.org
c14.496 (10) Å iucr.org
β102.58 (6)° iucr.org
Formula Units (Z)12 iucr.org

The Square Planar Geometry of the Tetrachloroaurate(III) Anion and its Stereochemical Designation (SP-4-1)

The tetrachloroaurate(III) anion, [AuCl₄]⁻, is the defining feature of this compound's coordination chemistry. Structural determinations confirm that the gold(III) center is surrounded by four chloride ligands in an essentially square planar arrangement. iucr.orgwikipedia.org This geometry is characteristic of transition metal ions with a d⁸ electron configuration, such as Au(III). wikipedia.orgfiveable.me The maximum deviation of the atoms from the least-squares plane is reported to be less than 0.02 Å. iucr.org The Au-Cl bond distances are approximately 2.28 Å. wikipedia.org

The stereochemical designation (SP-4-1) is derived from IUPAC nomenclature to precisely describe this geometry. "SP" signifies a square planar arrangement, "4" indicates the coordination number, and "1" is a priority number based on the Cahn-Ingold-Prelog system for the ligands, which in this homoleptic complex is straightforward.

Crystal Field and Ligand Field Theory Considerations for Au(III) d⁸ Complexes

The electronic properties and the preference for a square planar geometry in the [AuCl₄]⁻ anion can be explained by Crystal Field Theory (CFT) and the more comprehensive Ligand Field Theory (LFT). wikipedia.orghighland.cc.il.uspurdue.edu Gold(III) is a d⁸ metal ion. In a perfectly spherical crystal field, the five d-orbitals are degenerate. However, when surrounded by ligands, this degeneracy is lifted. byjus.comlibretexts.org

In a square planar field (approximated by removing two trans-ligands from an octahedral complex), the d-orbitals split into four distinct energy levels. The chloride ligands, positioned along the x and y axes, strongly repel the dₓ²-y² orbital, raising its energy significantly. The dxy orbital also experiences repulsion, but to a lesser extent. The dz² orbital, pointing along the z-axis where there are no ligands, is stabilized, as are the dₓz and dyz orbitals, which are directed between the axes and away from the ligands.

The typical energy ordering for a square planar d⁸ complex is: dₓz, dyz < dz² < dxy << dₓ²-y²

The eight d-electrons of Au(III) fill the four lower-energy orbitals (dₓz, dyz, dz², and dxy), leaving the high-energy dₓ²-y² orbital empty. This arrangement results in a large energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to a significant Ligand Field Stabilization Energy (LFSE). This large LFSE is the primary reason why d⁸ metal ions like Au(III), Pt(II), and Pd(II) frequently form square planar complexes. fiveable.me This configuration typically results in a low-spin, diamagnetic complex.

Probing Structural Dynamics and Phase Transitions

While X-ray diffraction provides a static picture of the crystal structure, spectroscopic techniques are employed to investigate the dynamic behavior of the ions within the lattice and to detect subtle changes in structure, such as phase transitions.

Nuclear Quadrupole Resonance (NQR) Spectroscopy for Ionic Motion and Phase Transitions

Nuclear Quadrupole Resonance (NQR) spectroscopy is a powerful solid-state technique for studying the local chemical environment of nuclei with a nuclear quadrupole moment (spin I > 1/2), such as ³⁵Cl and ³⁷Cl. wikipedia.orgslideshare.net Often called "zero-field NMR," NQR detects transitions between nuclear spin states that are split by the interaction of the nuclear electric quadrupole moment with the local electric field gradient (EFG) at the nucleus. wikipedia.orgdu.ac.in

The EFG is highly sensitive to the electronic distribution and the symmetry of the surrounding atoms. wikipedia.org Therefore, NQR frequencies are characteristic of a specific crystal structure. Any process that modulates the EFG, such as ionic motion, reorientation of molecular groups (like the NH₄⁺ cation), or a change in the crystal lattice during a phase transition, will affect the NQR spectrum. wikipedia.org This makes NQR an excellent probe for studying structural dynamics and detecting phase transitions in solids. uri.edumdpi.com

The study of NQR frequencies and relaxation times as a function of temperature provides detailed information on dynamic processes within the crystal. arxiv.org As temperature changes, thermal motions within the lattice can cause fluctuations in the EFG, leading to a temperature dependence of the NQR frequency. researchgate.net

In compounds containing ammonium ions and halogenated anions, such as (NH₄)₂TeCl₆, temperature-dependent ³⁵Cl NQR studies have been used to investigate both the reorientational motion of the NH₄⁺ cation and structural phase transitions. aps.org Anomalies in the temperature dependence of the NQR frequency or a divergence in the spin-lattice (T₁) or spin-spin (T₂) relaxation rates are often indicative of a phase transition. aps.org For example, the disappearance of an NQR signal can occur near a phase transition due to significant dynamic disorder in the crystal lattice. aps.org

For ammonium tetrachloroaurate(III), temperature-dependent NQR studies would be expected to reveal information about the hindered rotation of the ammonium cations and any potential phase transitions that alter the local symmetry at the chlorine sites. iucr.org The presence of crystallographically inequivalent chlorine atoms, as seen in related tetrachloroaurate (B171879) salts, would give rise to multiple distinct NQR resonance frequencies, each providing a sensitive probe of its specific lattice environment. iucr.org

Effect of Deuteration on Structural Phase Transitions and Ammonium Ion Dynamics

The substitution of hydrogen with its heavier isotope, deuterium (B1214612) (D), in ammonium salts is a well-established method to probe the role of the ammonium ion in structural phase transitions. While specific studies on the deuterated analogue of Aurate(1-), tetrachloro-, ammonium, (SP-4-1)- (ND₄AuCl₄) are not extensively reported in the literature, the effects of deuteration can be inferred from studies on analogous ammonium-containing compounds, such as ammonium hexahalometallates.

In many ammonium compounds, the N-H···X hydrogen bonds (where X is a halogen or another electronegative atom) play a crucial role in stabilizing the crystal structure at low temperatures. The dynamics of the ammonium (NH₄⁺) ion, which can range from hindered rotations to librational motions, are often coupled to the stability of different crystalline phases. A change in the mass and the vibrational zero-point energy upon deuteration can significantly alter these dynamics and, consequently, the temperatures at which phase transitions occur.

Expected Effects of Deuteration:

Shift in Transition Temperatures: Deuteration typically leads to a shift in the phase transition temperatures. The direction and magnitude of this shift depend on the nature of the transition and the role of proton tunneling. In many cases, the transition temperature is increased upon deuteration due to the heavier mass of deuterium, which slows down the dynamics of the ammonium ion and can stabilize the lower-temperature, more ordered phase.

Induction of New Phase Transitions: In some instances, deuteration can induce new phase transitions that are not observed in the hydrogenous counterpart. This phenomenon arises from the subtle changes in the potential energy landscape experienced by the ND₄⁺ ion compared to the NH₄⁺ ion.

Modification of Ammonium Ion Dynamics: The rotational and librational modes of the ammonium ion are sensitive to isotopic substitution. Techniques such as inelastic neutron scattering (INS) and Raman spectroscopy can be employed to study these dynamics. In deuterated compounds, the frequencies of these modes are expected to shift to lower energies due to the increased moment of inertia of the ND₄⁺ ion.

A hypothetical comparison of phase transition temperatures for NH₄AuCl₄ and its deuterated analogue, based on observations in similar systems, is presented in the table below. It is important to note that these are illustrative values and require experimental verification.

CompoundTransitionHypothetical Transition Temperature (K)
NH₄AuCl₄T₁T
ND₄AuCl₄T₁'T + ΔT
ND₄AuCl₄T₂'T' (potentially induced)

Table 1: Hypothetical effect of deuteration on the phase transition temperatures of Aurate(1-), tetrachloro-, ammonium, (SP-4-1)-. ΔT represents the shift in the transition temperature upon deuteration.

Further research, including temperature-dependent neutron diffraction and spectroscopic studies on both NH₄AuCl₄ and ND₄AuCl₄, is necessary to fully elucidate the precise effects of deuteration on the structural phase transitions and ammonium ion dynamics in this specific compound.

X-ray Diffraction (XRD) and Single-Crystal X-ray Diffraction (SCXRD) for Crystalline Phase Identification

X-ray diffraction techniques are indispensable for the identification and characterization of crystalline phases of solid materials. Both powder X-ray diffraction (XRD) and single-crystal X-ray diffraction (SCXRD) provide detailed information about the crystal structure, including lattice parameters, space group, and atomic positions.

The hydrate of ammonium tetrachloroaurate crystallizes in the monoclinic system with the space group C2/c. samaterials.com This information was obtained through single-crystal X-ray diffraction, which allows for a precise determination of the crystal structure.

Powder X-ray Diffraction (XRD):

Powder XRD is a powerful tool for routine phase identification. The diffraction pattern, which is a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a crystalline solid. By comparing the experimental powder pattern with reference patterns from crystallographic databases, one can identify the crystalline phases present in a sample.

A simulated powder XRD pattern, based on the known crystal structure of a related compound, can illustrate the type of data obtained. The table below presents hypothetical powder XRD data for a crystalline phase of Aurate(1-), tetrachloro-, ammonium, (SP-4-1)-, including the 2θ positions, d-spacings, and relative intensities of the diffraction peaks.

2θ (degrees)d-spacing (Å)Relative Intensity (%)
15.25.82100
21.54.1365
26.43.3780
30.62.9245
34.52.6055
38.22.3530

Table 2: Hypothetical powder X-ray diffraction data for a crystalline phase of Aurate(1-), tetrachloro-, ammonium, (SP-4-1)-.

Single-Crystal X-ray Diffraction (SCXRD):

SCXRD provides the most detailed and unambiguous structural information. By analyzing the diffraction pattern from a single crystal, it is possible to determine the unit cell dimensions, crystal system, space group, and the precise coordinates of each atom within the unit cell. This level of detail is essential for understanding the bonding, intermolecular interactions, and the structural changes that occur during phase transitions.

The crystallographic data obtained from an SCXRD study are summarized in a standardized format. The table below presents a hypothetical set of crystallographic data for a phase of Aurate(1-), tetrachloro-, ammonium, (SP-4-1)-.

ParameterValue
Crystal SystemOrthorhombic
Space GroupPnma
a (Å)10.25
b (Å)7.58
c (Å)8.92
α, β, γ (°)90, 90, 90
Volume (ų)692.4
Z4
Calculated Density3.42 g/cm³

Table 3: Hypothetical single-crystal X-ray diffraction data for a crystalline phase of Aurate(1-), tetrachloro-, ammonium, (SP-4-1)-.

Spectroscopic Characterization Techniques and Data Interpretation for Aurate 1 , Tetrachloro , Ammonium, Sp 4 1

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is a fundamental tool for characterizing the tetrachloroaurate(III) anion, [AuCl₄]⁻. The Au(III) center has a d⁸ electron configuration and, in this complex, adopts a square planar geometry. matthey.com Its UV-Vis spectrum is distinguished by intense absorption bands that arise from electronic transitions within the complex.

The spectrum of the [AuCl₄]⁻ anion typically displays a prominent absorption maximum in the near-UV region. rsc.org For instance, in a chloroform solution, a related complex shows this peak at approximately 321 nm. rsc.org This absorption is generally assigned to a ligand-to-metal charge transfer (LMCT) transition, where an electron is excited from a molecular orbital that is primarily ligand (Cl⁻) in character to one that is primarily metal (Au³⁺) in character. researchgate.netchemrxiv.org Less intense bands corresponding to d-d electronic transitions, which involve the excitation of electrons between the d-orbitals of the gold center, are also present but are often obscured by the stronger charge transfer bands. rsc.org

UV-Vis spectroscopy is also highly effective for monitoring the progress of reactions involving the [AuCl₄]⁻ complex. rsc.org Processes such as ligand exchange, where the chloride ligands are substituted by other nucleophiles, lead to changes in the coordination environment of the gold center. rsc.org These changes alter the energy levels of the molecular orbitals, resulting in shifts in the position and intensity of the absorption bands. By tracking these spectral changes over time, the kinetics of substitution and redox reactions can be determined. rsc.org For example, the disappearance of the characteristic [AuCl₄]⁻ absorption peak and the appearance of new bands can signify the formation of different gold species or gold nanoparticles. researchgate.net

Approximate Wavelength (λmax)AssignmentReference
~321 nmLigand-to-Metal Charge Transfer (LMCT) rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for obtaining structural and dynamic information at the atomic level. Both solution- and solid-state NMR methods can be applied to characterize ammonium (B1175870) tetrachloroaurate (B171879).

In solution, NMR spectroscopy can provide information on the structure and dynamics of both the ammonium cation and the tetrachloroaurate anion. While ¹H NMR can be used to observe the ammonium cation, its primary utility in this system is in studying ligand exchange processes.

Ligand exchange reactions at the square planar Au(III) center are common and can be monitored effectively using NMR. nih.gov When a new ligand is introduced into a solution of [AuCl₄]⁻, the substitution of chloride ions can be followed by observing changes in the NMR spectrum. For instance, if a ligand containing protons is substituted, new signals will appear in the ¹H NMR spectrum, and their integration relative to other species can be used to quantify the extent of the reaction. The rate of exchange—whether slow, intermediate, or fast on the NMR timescale—influences the appearance of the spectra, providing kinetic information through the analysis of chemical shifts and signal line broadening.

In the solid state, NMR provides crucial information about the crystallographic environment of the constituent ions. High-resolution ¹⁴N magic-angle spinning (MAS) NMR is particularly sensitive to the local environment of the ammonium (NH₄⁺) cation. iaea.org The interaction of the ¹⁴N nuclear quadrupole moment with the local electric field gradient (EFG) provides the quadrupole coupling constant (Cₒ) and asymmetry parameter (ηₒ). iaea.org These parameters are highly sensitive to the symmetry of the crystal site occupied by the NH₄⁺ ion and the nature of its hydrogen bonding with the surrounding [AuCl₄]⁻ anions, making ¹⁴N solid-state NMR a precise tool for probing the solid-state structure. iaea.org

For the tetrachloroaurate anion, Nuclear Quadrupole Resonance (NQR) spectroscopy is an exceptionally direct method for studying its structure. The chlorine isotopes ³⁵Cl and ³⁷Cl are quadrupolar nuclei. In a perfectly square planar [AuCl₄]⁻ ion where all four chlorine atoms are crystallographically equivalent, a single ³⁵Cl NQR signal would be expected. researchgate.netrsc.org Any structural distortion or crystallographic non-equivalence among the chlorine atoms would result in a splitting of this signal or the appearance of multiple distinct resonances. The number and frequencies of the NQR signals thus provide a direct fingerprint of the symmetry and electronic structure of the [AuCl₄]⁻ anion in the crystal lattice. mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy provides a "molecular fingerprint" of a compound by probing the vibrations of its chemical bonds. Fourier Transform Infrared (FTIR) spectroscopy is used to identify the characteristic vibrational modes of both the ammonium cation and the tetrachloroaurate anion in NH₄AuCl₄.

The ammonium ion (NH₄⁺), which has tetrahedral (Tₐ) symmetry in its free state, exhibits four fundamental vibrational modes. In a crystalline environment, the symmetry may be lower, causing some modes to split or become IR active. The typical vibrational modes for the NH₄⁺ ion are the symmetric stretch (ν₁), symmetric bend (ν₂), asymmetric stretch (ν₃), and asymmetric bend (ν₄). The N-H stretching vibrations appear as a broad, strong band above 3000 cm⁻¹, while the bending vibrations are found in the 1400-1700 cm⁻¹ region. cdnsciencepub.com The positions of these bands can be influenced by hydrogen bonding within the crystal. researchgate.net

The tetrachloroaurate anion ([AuCl₄]⁻) also has characteristic vibrational modes corresponding to the stretching and bending of the Au-Cl bonds. These vibrations occur at much lower frequencies, typically in the far-infrared region of the spectrum. Raman spectroscopy of a related tetrachloroaurate complex shows strong bands attributed to Au-Cl vibrations between 316 and 340 cm⁻¹. rsc.org The corresponding IR active modes are expected in a similar region and provide direct information on the integrity and symmetry of the [AuCl₄]⁻ anion.

IonVibrational ModeAssignmentApproximate Wavenumber (cm-1)Reference
Ammonium (NH₄⁺)ν₃Asymmetric N-H Stretch~3190
ν₁Symmetric N-H Stretch~2982
ν₂Symmetric N-H Bend~1694
ν₄Asymmetric N-H Bend~1432
Tetrachloroaurate ([AuCl₄]⁻)ν(Au-Cl)Au-Cl Stretches~300-350 (Far-IR) rsc.org

Raman Spectroscopy for Vibrational Modes, Crystal Structure, and Lattice Strain Analysis

Raman spectroscopy is a powerful non-destructive analytical technique used to investigate the vibrational modes of molecules and crystals. ucla.edu When monochromatic light interacts with the Aurate(1-), tetrachloro-, ammonium, (SP-4-1)- crystal, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering). This inelastic scattering results from the interaction of photons with the vibrational energy levels of the molecules, providing a detailed fingerprint of the compound's chemical structure and bonding.

The vibrational modes of ammonium tetrachloroaurate are primarily associated with the constituent ions: the ammonium cation (NH₄⁺) and the tetrachloroaurate anion ([AuCl₄]⁻). The [AuCl₄]⁻ anion, with a square planar (D₄h symmetry) geometry, exhibits several characteristic Raman-active vibrational modes. ucla.edudoubtnut.com These modes, which involve the stretching and bending of the Au-Cl bonds, are sensitive to the local chemical environment.

Key vibrational frequencies for the [AuCl₄]⁻ anion have been identified through experimental work and computational modeling. ucla.edu These frequencies provide direct insight into the interatomic forces and bond strengths within the anion.

Interactive Data Table: Characteristic Vibrational Modes of the [AuCl₄]⁻ Anion

Vibrational Mode Symmetry Description Frequency (cm⁻¹)
ν₁ A₁g Symmetric Au-Cl stretch ~348
ν₂ B₁g In-plane scissoring ~171
ν₄ B₂g Out-of-plane scissoring ~324
ν₆ Eᵤ Asymmetric Au-Cl stretch ~356

In addition to identifying vibrational modes, Raman spectroscopy is highly effective for analyzing the crystal structure. The hydrate (B1144303) of ammonium tetrachloroaurate is known to have a monoclinic crystal structure. wikipedia.org The Raman spectrum of the solid material includes lattice modes, which are low-frequency vibrations corresponding to the collective motions of the ions in the crystal lattice. Analysis of these lattice modes can reveal information about the unit cell symmetry and intermolecular interactions.

Furthermore, changes in the crystal structure due to temperature or pressure, known as phase transitions, can be monitored in situ. ioffe.ru Such transitions manifest as abrupt changes in the Raman spectrum, including the appearance or disappearance of bands, shifts in peak positions, and changes in peak widths. ioffe.runih.gov For instance, increasing lattice strain can cause peak positions to shift, providing a quantitative measure of the stress within the crystal. Studies on related ammonium compounds, such as ammonium chloride, have demonstrated the utility of Raman spectroscopy in monitoring order-disorder phase transitions associated with the orientation of the ammonium ion within the crystal lattice. ioffe.ru

Mass Spectrometry for Molecular Identification and Cluster Characterization

Mass spectrometry (MS) is a fundamental analytical technique for determining the mass-to-charge ratio (m/z) of ions, enabling precise molecular weight determination and elemental composition analysis. acs.org In the context of Aurate(1-), tetrachloro-, ammonium, (SP-4-1)-, mass spectrometry is particularly valuable not for analyzing the simple salt itself, but for characterizing the products derived from it, especially gold nanoclusters. acs.orgrsc.org Ammonium tetrachloroaurate is a common precursor in the synthesis of atomically precise gold nanoclusters. wikipedia.orgsamaterials.com

Mass spectrometry provides direct and accurate information on the composition of these nanoclusters, revealing the exact number of gold atoms and protective ligands in each cluster. rsc.org Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are frequently used. rsc.orgrsc.org ESI-MS is effective for analyzing clusters in solution, while MALDI-MS is well-suited for high-mass species. rsc.orgresearchgate.net High-resolution mass spectrometry (HRMS) can resolve the isotopic pattern of the clusters, allowing for unambiguous confirmation of their molecular formulas. rsc.org

Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is a soft ionization technique that is exceptionally useful for the analysis of large, non-volatile, and thermally fragile molecules, such as ligand-protected gold nanoclusters. researchgate.net The technique involves co-crystallizing the analyte with a matrix material that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the intact analyte molecules into the gas phase for mass analysis.

MALDI-MS has several advantages for nanocluster characterization:

High Mass Range: It can analyze species with very high molecular weights, well into the mega-Dalton range, which is essential for large nanoclusters. rsc.orgresearchgate.net

High Sensitivity: It allows for the detection of nanoclusters with high sensitivity. researchgate.net

Soft Ionization: It minimizes fragmentation of the nanoclusters, providing a clear picture of the parent molecular ions.

Research has shown that MALDI-MS can successfully determine the composition of gold nanoclusters, such as identifying mixtures of Au₅₄(SR)₃₀ and Au₅₅(SR)₃₁ (where SR is a thiol ligand). acs.org However, the choice of matrix and sample preparation methods are critical, as they can influence the observed ion signals and peak positions. researchgate.net Despite these challenges, MALDI-MS remains a cornerstone technique for confirming the synthesis of atomically precise gold nanoclusters derived from precursors like ammonium tetrachloroaurate. researchgate.net

Thermal Analysis Techniques

Thermal analysis comprises a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. eltra.com These methods are crucial for understanding the thermal stability, decomposition pathways, and phase transitions of materials like Aurate(1-), tetrachloro-, ammonium, (SP-4-1)-.

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. eltra.com This technique is ideal for studying the thermal decomposition of ammonium tetrachloroaurate. The resulting TGA curve plots mass loss against temperature, revealing the temperature ranges at which decomposition events occur.

The thermal decomposition of ammonium tetrachloroaurate in air is reported to occur between 230°C and 350°C. wikipedia.org The process is expected to be multi-staged. A plausible decomposition pathway involves the initial loss of ammonia (B1221849) (NH₃) and hydrogen chloride (HCl), followed by the reduction of the gold(III) chloride intermediate to gold(I) chloride and finally to elemental gold.

A hypothetical decomposition profile based on stoichiometry is presented below.

Interactive Data Table: Hypothetical TGA Decomposition Profile for NH₄AuCl₄

Temperature Range (°C) Proposed Reaction Step Gaseous Products Theoretical Mass Loss (%)
>230 NH₄AuCl₄ → AuCl₃ + NH₃ + HCl NH₃, HCl 14.86
>260 2AuCl₃ → 2AuCl + 2Cl₂ Cl₂ 19.88 (from AuCl₃)
>290 2AuCl → 2Au + Cl₂ Cl₂ 9.94 (from AuCl)

Note: This table represents a simplified, hypothetical pathway. Actual decomposition can be more complex, with overlapping steps.

The precise decomposition temperatures and the nature of the intermediates can be influenced by factors such as the heating rate and the surrounding atmosphere (e.g., inert vs. oxidative). iaea.orgjes.or.jp

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) are techniques used to measure thermal events occurring in a material as it is heated or cooled. wikipedia.orglibretexts.org DSC measures the difference in heat flow required to maintain a sample and an inert reference at the same temperature, while DTA measures the temperature difference between the sample and the reference. wikipedia.orgnetzsch.com Both techniques produce a thermogram showing peaks that correspond to thermal events.

For ammonium tetrachloroaurate, these techniques can identify:

Phase Transitions: Solid-solid crystal transitions prior to decomposition would appear as endothermic or exothermic peaks.

Decomposition: The decomposition of ammonium tetrachloroaurate is an endothermic process, meaning it absorbs heat from the surroundings. wikipedia.org This would be observed as a significant endothermic peak or series of peaks in the DSC or DTA curve, corresponding to the mass loss steps observed in TGA. researchgate.net

By integrating the area under a DSC peak, the enthalpy change (ΔH) associated with the thermal event can be quantified, providing valuable thermodynamic data about the decomposition process. nih.govwilliams.edu The combination of TGA with DSC/DTA, often performed simultaneously on the same instrument (TGA-DSC), provides comprehensive information by correlating mass loss with specific energetic events. rsc.org

Advanced Elemental Analysis Methods

Ensuring the purity and stoichiometry of Aurate(1-), tetrachloro-, ammonium, (SP-4-1)- is critical for its application, particularly as a precursor in materials synthesis. Advanced elemental analysis methods are employed to quantify the elemental composition and detect trace impurities with high precision and sensitivity.

One of the most powerful techniques for this purpose is Inductively Coupled Plasma (ICP) analysis. This method can be coupled with different detectors, primarily Mass Spectrometry (ICP-MS) or Optical Emission Spectrometry (ICP-OES). High-purity grades of ammonium tetrachloroaurate are often certified using ICP analysis to quantify trace metallic impurities. sigmaaldrich.comsigmaaldrich.com

The general principle of ICP involves introducing a sample, typically as an acidic aqueous solution, into a high-temperature plasma (around 6,000–10,000 K). The intense heat of the argon plasma atomizes the sample and then ionizes the atoms.

In ICP-OES , the excited ions and atoms relax to a lower energy state by emitting photons of characteristic wavelengths. The spectrometer measures the intensity of this emitted light, which is proportional to the concentration of each element in the sample.

In ICP-MS , the ions generated by the plasma are extracted into a mass spectrometer, which separates them based on their mass-to-charge ratio. ICP-MS is extremely sensitive and can detect many elements at concentrations as low as parts-per-trillion.

These methods are essential for quality control, allowing for the verification of the gold content and ensuring that the concentration of deleterious metallic impurities is below specified limits (e.g., ≤200 ppm). sigmaaldrich.com

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)

Inductively Coupled Plasma Optical Emission Spectrometry is a powerful and rapid analytical method for determining the elemental composition of materials researchgate.net. For the analysis of Aurate(1-), tetrachloro-, ammonium, (SP-4-1)-, a sample must first be brought into solution, often through digestion in an acid matrix such as aqua regia researchgate.net. This solution is then introduced into an argon plasma, which atomizes and excites the elements present. As the excited atoms, including gold, return to a lower energy state, they emit light at specific wavelengths. The intensity of this emission is proportional to the concentration of the element in the sample.

Research Findings: ICP-OES is widely applied for the quality control of high-purity gold compounds to determine trace element impurities spectro.com. The technique's multi-element capability and wide linear dynamic range make it ideal for this purpose spectro.com. Analysis of Aurate(1-), tetrachloro-, ammonium, (SP-4-1)- by ICP-OES would confirm the gold content and identify any trace metal contaminants that could affect its performance in various applications. Key analytical emission lines for gold include 242.795 nm and 267.595 nm, which are selected to minimize spectral interference from other elements . The accuracy of the method is established by running calibration curves with standard gold solutions and can be validated with certified reference materials .

Table 1: Typical ICP-OES Instrumental Parameters for Gold Analysis

Parameter Setting
RF Power 1200 - 1500 W researchgate.netpepolska.pl
Plasma Gas Flow (Argon) 10 - 16 L/min researchgate.netpepolska.pl
Auxiliary Gas Flow (Argon) 0.4 - 1.0 L/min researchgate.net
Nebulizer Gas Flow (Argon) 0.60 - 1.2 L/min researchgate.netpepolska.pl
Viewing Height/Mode Axial or Radial pepolska.pl
Gold Emission Wavelengths 242.795 nm, 267.595 nm

Atomic Absorption Spectrometry (AAS)

Atomic Absorption Spectrometry is a well-established and reliable technique for the quantitative determination of specific elements, including gold researchgate.net. In AAS, a solution of the sample is introduced into a flame (Flame AAS) or a graphite furnace (Graphite Furnace AAS), where it is atomized. A light source specific to the element of interest—a gold hollow cathode lamp in this case—emits light that is absorbed by the atomized gold. The amount of absorption is directly correlated with the concentration of gold in the sample.

Research Findings: For the analysis of Aurate(1-), tetrachloro-, ammonium, (SP-4-1)-, the compound would be dissolved to prepare a liquid sample. Flame AAS is suitable for determining the primary gold content, while Graphite Furnace AAS provides the higher sensitivity needed for trace impurity analysis researchgate.net. The most commonly used wavelength for gold determination is 242.8 nm scirp.orgscirp.org. Studies have shown that optimizing instrumental parameters such as fuel flow rate and burner height is crucial for achieving accurate results scirp.org. The method's accuracy is often confirmed by analyzing samples with known gold concentrations and comparing the results ausimm.com.

Table 2: Typical AAS Instrumental Parameters for Gold Analysis

Parameter Flame AAS Setting
Light Source Gold Hollow Cathode Lamp scirp.org
Wavelength 242.8 nm scirp.orgscirp.org
Slit Width 0.2 - 0.5 nm scirp.orgsrce.hr
Lamp Current 10 mA scirp.org
Flame Type Air-Acetylene srce.hr
Fuel (Acetylene) Flow Rate 0.8 - 1.4 L/min scirp.orgsrce.hr

Chemical Reactivity and Mechanistic Investigations of Aurate 1 , Tetrachloro , Ammonium, Sp 4 1

Redox Chemistry of the Tetrachloroaurate(III) Anion

The tetrachloroaurate(III) complex is a potent oxidizing agent, readily undergoing reduction to gold(I) or elemental gold(0) by a variety of reducing agents. The kinetics and mechanisms of these reactions are highly dependent on the nature of the reductant and the reaction conditions.

The reduction of [AuCl₄]⁻ has been extensively studied with numerous non-metal ions and molecules. researchgate.net

Hydroxylamine (B1172632): The oxidation of hydroxylamine (NH₂OH) by [AuCl₄]⁻ is first-order with respect to both reactants. researchgate.net The reaction rate is observed to decrease with an increase in hydrogen ion concentration [H⁺] and increase with a higher concentration of chloride ions [Cl⁻]. researchgate.net The stoichiometry of the reaction, represented as the ratio Δ[NH₃OH⁺]/Δ[AuCl₄]⁻, is approximately 1. researchgate.net Hydroxylamine is considered a "virus-friendly" reducing agent in some bioreduction contexts because it does not disrupt the structure of biological templates like M13 bacteriophage, unlike stronger reductants such as sodium borohydride (B1222165). acs.org Its reducing capability is notably enhanced in the presence of pre-existing gold surfaces, a phenomenon known as autocatalysis. acs.org

Iodide: The reduction of tetrachloroaurate(III) by iodide ions is another well-documented redox process. lu.seacs.org This reaction, along with reductions by other agents like oxalic acid and thiocyanate (B1210189), is a key example of electron transfer kinetics involving the [AuCl₄]⁻ ion. researchgate.net

Other Reducing Agents: A range of other species can reduce the [AuCl₄]⁻ ion, including sulfite, l-histidine, and metal-cyanide complexes like [Fe(CN)₆]⁴⁻, [W(CN)₈]⁴⁻, and [Mo(CN)₈]⁴⁻. researchgate.netacs.org The reactions with the tungsten and iron cyanide complexes show first-order kinetics in both the gold complex and the reducing agent, with the rate being retarded by [H⁺]. researchgate.net In contrast, the reaction with the molybdenum complex exhibits a second-order dependence on the reductant. researchgate.net Bioligands, particularly those containing amine and thiol functional groups such as amino acids, are also effective in reducing [AuCl₄]⁻, often leading to the formation of gold nanoparticles. nih.govmdpi.comresearchgate.net

Kinetic studies reveal that most reduction reactions of [AuCl₄]⁻ follow a first-order dependence on both the gold complex and the reducing agent. researchgate.netresearchgate.net An exception is the reduction by oxalic acid, which shows a fractional order dependence on the acid. researchgate.net

The general mechanism for these reductions often proceeds through an outer-sphere electron transfer pathway. ajol.info This is suggested by the absence of a spectroscopically detectable intermediate complex in reactions such as the reduction by methanol. ajol.info

For the reaction with hydroxylamine , the proposed mechanism involves the following key steps researchgate.net:

A rapid pre-equilibrium step.

The rate is influenced by both [H⁺] and [Cl⁻], suggesting the involvement of protonated and chloro-complex species in the reaction pathway. researchgate.net

For the reduction by metal-cyanide complexes , it is proposed that all three reactions (with Fe, W, and Mo complexes) follow the same fundamental mechanism. The second-order dependency observed with [Mo(CN)₈]⁴⁻ is attributed to the significance of the reverse reaction in the equilibrium involving an intermediate gold(II) species, Au(II)Cl₃⁻. researchgate.net

The following table summarizes kinetic parameters for the reduction of the tetrachloroaurate(III) anion by various agents.

Reducing AgentOrder in [AuCl₄]⁻Order in ReductantEffect of [H⁺]Effect of [Cl⁻]Reference
Hydroxylamine (NH₂OH)11Decreases rateIncreases rate researchgate.net
[Fe(CN)₆]⁴⁻11Decreases rate- researchgate.net
[W(CN)₈]⁴⁻11Decreases rate- researchgate.net
[Mo(CN)₈]⁴⁻12Decreases rate- researchgate.net
Methanol (CH₃OH)11Decreases rate- ajol.info

Ligand Exchange and Substitution Reactions

Ligand substitution in square planar d⁸ complexes like [AuCl₄]⁻ is a fundamental process. These reactions typically occur via an associative mechanism, where the incoming ligand attacks the complex before the leaving group departs. jsscacs.edu.infiveable.me

Thiocyanate (SCN⁻): The reaction between [AuCl₄]⁻ and thiocyanate is a multi-step process. It begins with an extremely rapid, stepwise substitution of the chloride ligands by thiocyanate, leading to the formation of mixed chloro-thiocyanato and fully substituted [Au(SCN)₄]⁻ complexes. researchgate.net This initial phase is followed by a slower redox reaction where the gold(III) center is reduced to gold(I), forming species like [Au(SCN)₂]⁻. researchgate.net The mechanism for the final reductive elimination is intermolecular, involving an attack by an outer-sphere thiocyanate ion on the gold(III) complex. researchgate.netacs.org

Thiourea (B124793) (SC(NH₂)₂): Thiourea is another nucleophile that reacts with gold(III) complexes. In acidic environments, thiourea can be used in leaching processes for gold, where it forms a stable complex with gold(I). researchgate.net The reaction involves both complexation and redox chemistry, where thiourea can also act as a reducing agent. researchgate.net

Substitution reactions in square planar complexes are notable for their stereospecificity. The reactions proceed with a strict retention of the original geometry. libretexts.orgecontent.in This means that a cis-isomer reactant will yield a cis-isomer product, and a trans-isomer will result in a trans-product. libretexts.org

This stereochemical retention is a direct consequence of the associative mechanism. The incoming nucleophile attacks the square planar complex, forming a five-coordinate trigonal bipyramidal transition state or intermediate. jsscacs.edu.inyoutube.com In this intermediate, the entering ligand, the leaving group, and the ligand trans to the leaving group typically occupy the equatorial positions. youtube.com As the leaving group departs, the complex reverts to a square planar geometry, with the entering ligand occupying the position formerly held by the leaving group, thus preserving the original stereochemistry. jsscacs.edu.in

Thermal Decomposition Pathways and Resultant Products

The thermal decomposition of the tetrachloroaurate(III) complex, as studied using its acidic form (HAuCl₄·3H₂O), occurs in a stepwise manner, ultimately yielding elemental gold. researchgate.net The decomposition process for the ammonium (B1175870) salt is expected to follow a similar pathway for the anion, coupled with the decomposition of the ammonium cation.

The degradation begins shortly after melting and proceeds through three main steps in the temperature range of 75°C to 320°C. researchgate.net

Step 1 (75°C - 190°C): This initial step involves the loss of water and hydrogen chloride (HCl). The primary solid intermediate product formed at the end of this stage is gold(III) chloride (AuCl₃). researchgate.net

Step 2 (190°C - 240°C): As the temperature increases, AuCl₃ further decomposes. This stage involves the release of chlorine gas (Cl₂) and results in the formation of gold(I) chloride (AuCl) as the main solid product. researchgate.net

Step 3 (250°C - 320°C): In the final step, AuCl decomposes into elemental gold (Au) with an additional release of chlorine gas. researchgate.net

For the ammonium salt, the ammonium cation (NH₄⁺) would also decompose. The thermal decomposition of ammonium salts like ammonium perchlorate (B79767) typically produces gases such as ammonia (B1221849) (NH₃), nitrogen oxides (e.g., N₂O), and water. researchgate.netrsc.org

Temperature Range (°C)Initial SolidSolid Product(s)Evolved Gas(es)Reference
75 - 190[NH₄][AuCl₄]AuCl₃H₂O, HCl, NH₃ researchgate.net
190 - 240AuCl₃AuClCl₂ researchgate.net
250 - 320AuClAu (metallic)Cl₂ researchgate.net

Hydrolysis Behavior of the Tetrachloroaurate(III) Anion in Aqueous Media

The tetrachloroaurate(III) anion, [AuCl₄]⁻, the anionic component of Aurate(1-), tetrachloro-, ammonium, (SP-4-1)-, exhibits significant reactivity in aqueous solutions, where it is prone to spontaneous hydrolysis. rsc.org This process involves the stepwise substitution of chloride (Cl⁻) ligands by hydroxide (B78521) (OH⁻) or water (H₂O) molecules, leading to the formation of a series of mixed aquachloro-, hydroxochloro-, and aquahydroxochloro-gold(III) complexes. researchgate.netgoldschmidtabstracts.info The extent of hydrolysis and the distribution of the resulting species are heavily dependent on factors such as pH and the concentration of chloride ions in the solution. acs.orgnih.gov

The hydrolysis of [AuCl₄]⁻ proceeds through a sequence of equilibrium reactions. As the pH of the solution increases, the chloride ligands are progressively replaced. goldschmidtabstracts.info The general equilibria can be represented as follows:

[AuCl₄]⁻ + nH₂O ⇌ [AuCl₄₋ₙ(OH)ₙ]⁻ + nH⁺ + nCl⁻

This series of reactions leads to the formation of various species, including [AuCl₃(OH)]⁻, [AuCl₂(OH)₂]⁻, [AuCl(OH)₃]⁻, and ultimately the tetrahydroxoaurate(III) ion, [Au(OH)₄]⁻, or precipitated gold(III) hydroxide, Au(OH)₃, in neutral to alkaline conditions. rsc.orgresearchgate.netwikipedia.org

Kinetic studies have elucidated the mechanism for the initial step of hydrolysis. The process is understood to begin with a slow, reversible aquation of the tetrachloroaurate(III) ion, where a water molecule displaces a chloride ligand to form the trichloroaquaaurate(III) complex, [AuCl₃(H₂O)]. acs.org This is followed by a rapid acid ionization (deprotonation) of the coordinated water molecule to yield the trichlorohydroxoaurate(III) anion, [AuCl₃(OH)]⁻. acs.org

Step 1 (slow aquation): [AuCl₄]⁻ + H₂O ⇌ [AuCl₃(H₂O)] + Cl⁻

Step 2 (fast deprotonation): [AuCl₃(H₂O)] ⇌ [AuCl₃(OH)]⁻ + H⁺

The stability and distribution of the various hydrolyzed gold(III) species have been quantified through spectrophotometric studies. The equilibrium constants for the formation of these mixed-ligand complexes provide insight into the conditions under which each species predominates.

Equilibrium Reactionlog₁₀β
Au + Cl⁻ ⇌ AuCl6.98 ± 0.08
Au + 2Cl⁻ ⇌ AuCl₂13.42 ± 0.05
Au + 3Cl⁻ ⇌ AuCl₃19.19 ± 0.09
Au + 4Cl⁻ ⇌ AuCl₄⁻24.49 ± 0.07

Where [AuClᵢ] represents the sum of all species of the type [AuClᵢ(OH)ⱼ(H₂O)₄₋ᵢ₋ⱼ] at a constant i. researchgate.net

Further studies have also provided estimates for the equilibrium constant of the second hydrolysis step under different conditions. For instance, the reaction:

[AuCl₄]⁻ + 2H₂O ⇌ [AuCl₂(H₂O)(OH)] + H⁺ + 2Cl⁻

has a pK value estimated at 10.7 ± 0.2 at an ionic strength of 1.0 M and 25°C. researchgate.net This detailed understanding of the hydrolysis behavior is crucial for controlling the speciation of gold(III) in aqueous solutions for various applications. rsc.orggoldschmidtabstracts.info

Catalytic Applications and Mechanistic Insights of Gold Derived from Aurate 1 , Tetrachloro , Ammonium, Sp 4 1

Gold(III) Catalysis in Organic Synthesis

Ammonium (B1175870) tetrachloroaurate(III) is a valuable source of soluble Gold(III) for catalyzing a range of transformations in organic chemistry. samaterials.com The catalytic activity often relies on the Lewis acidic nature of the Au(III) center and its ability to facilitate electron transfer processes. smolecule.com

Gold catalysts derived from tetrachloroaurate (B171879) precursors are effective in various oxidation reactions. samaterials.comsmolecule.com Gold nanoparticles supported on reducible metal oxides like ceria have demonstrated high efficiency in the oxidation of carbon monoxide (CO) and alcohols. tue.nlecnu.edu.cn In these systems, the gold nanoparticles are the active sites, and the support material often plays a crucial role by providing oxygen atoms. For liquid-phase alcohol oxidation, metallic gold nanoparticles are the active species. tue.nlecnu.edu.cn The reaction mechanism can be influenced by the presence of a base; in its absence, O-H bond cleavage is often the rate-limiting step, which shifts to C-H bond activation upon the addition of a base like NaOH. ecnu.edu.cn Ceria-supported gold nanoparticles have also been reported as highly selective catalysts for the low-temperature oxidation of ammonia (B1221849) to produce nitrous oxide. researchgate.net

Gold nanoparticles derived from ammonium tetrachloroaurate(III) are recognized as efficient catalysts for hydrogenation reactions. smolecule.com Research on ceria-supported gold catalysts has shown their activity in the hydrogenation of compounds like 1,3-butadiene. tue.nlecnu.edu.cn In these catalytic systems, finely dispersed gold clusters, formed upon reduction of the precursor, exhibit high activity. The interaction with the ceria support is critical to the catalyst's performance.

Ammonium tetrachloroaurate(III) is utilized as a catalyst in reactions that form carbon-carbon bonds. samaterials.com While specific examples directly citing the ammonium salt are sparse in detailed literature, the broader field of gold catalysis, for which this compound is a precursor, features numerous C-C bond-forming reactions. These transformations often involve the activation of alkynes, allenes, or enynes towards nucleophilic attack, leveraging the carbophilic Lewis acidity of the gold center. Photocatalysis using related gold compounds has also been shown to mediate the coupling between furfural and electron-deficient olefins, activating the aldehyde C-H bond to form new C-C bonds. researchgate.net

Catalysis in Nanomaterial-Assisted Transformations

A primary application of ammonium tetrachloroaurate(III) in catalysis is its use as a precursor for synthesizing gold nanomaterials. samaterials.comsmolecule.comsamaterials.com These nanomaterials, particularly gold nanoparticles (AuNPs), possess unique catalytic properties due to their high surface-area-to-volume ratio and distinct electronic characteristics. smolecule.comresearchgate.net

The formation of catalytically active gold nanoparticles from the tetrachloroaurate(III) ion ([AuCl₄]⁻) is fundamentally a reduction process. nih.govbeloit.edu The Au³⁺ ions in the complex are reduced to zerovalent gold (Au⁰), which then nucleate and grow into nanoparticles. beloit.edu

Several methods can be employed for this reduction:

Chemical Reduction: This is the most common method, utilizing reducing agents such as sodium borohydride (B1222165), ascorbic acid, or sodium citrate (B86180). smolecule.combeloit.edu The choice of reducing agent can influence the size and stability of the resulting nanoparticles. For instance, strong reducing agents like sodium borohydride lead to rapid formation, while weaker agents like citrate also act as capping agents, stabilizing the nanoparticles and preventing aggregation. beloit.edu The process involves the initial formation of gold atoms, which then form nucleation sites for further growth. beloit.edu

Photolysis: The photolysis of the [AuCl₄]⁻ complex can generate highly reducing radicals from precursor molecules like hydrogen peroxide or 2-propanol, which in turn reduce the gold ions to form nanoparticles. nih.gov This method allows for a clean synthesis, as the by-products are often innocuous and volatile. nih.gov

The catalytic activity of the resulting nanoparticles is highly dependent on their size, shape, and surface chemistry, all of which can be controlled by the synthesis conditions. nih.gov

To enhance stability and catalytic efficiency, gold nanoparticles are often dispersed on a solid support. tue.nl Among various supports, cerium oxide (CeO₂) has received significant attention due to its ability to store and release oxygen, creating a strong synergistic effect with the gold nanoparticles. tue.nl

The interaction between gold and the ceria support is critical for catalytic performance. Studies have shown that the morphology of the ceria support (e.g., nanorods, nanocubes, or nanopolyhedra) significantly influences the catalytic activity. nih.govsemanticscholar.org The interface between the gold particle and the ceria support is often considered the primary site for catalytic reactions, such as CO oxidation. semanticscholar.org For instance, gold clusters supported on the {002} and {111} facets of ceria nanorods and nanopolyhedra show higher activity for CO oxidation than those on the {200} facet of ceria nanocubes. semanticscholar.org This difference is attributed to the nature of the adsorbed oxygen species on different ceria facets. semanticscholar.org

Besides nanoparticles, a substantial amount of gold can exist as highly stable and active cationic species that replace Ce ions in the ceria lattice, particularly on nanorods. ecnu.edu.cn These isolated gold atoms can form finely dispersed metal clusters upon reduction, which are highly active for reactions like CO oxidation and hydrogenation. tue.nlecnu.edu.cn

Interactive Table: Catalytic Performance of Au/CeO₂ Catalysts in CO Oxidation

This table summarizes the catalytic activity for CO oxidation over gold nanoclusters supported on ceria of different morphologies. The apparent activation energy (Ea) is a key indicator of catalytic efficiency, with lower values indicating a more active catalyst.

CatalystCeria Support MorphologyDominant Ceria FacetsApparent Activation Energy (Ea) (kJ mol⁻¹)
Au₂₅/CeO₂-RNanorods{002} and {111}28.6
Au₂₅/CeO₂-PNanopolyhedra{002} and {111}31.3
Au₂₅/CeO₂-CNanocubes{200}60.5
Data sourced from research on the morphology effect of ceria supports on gold nanocluster catalysis. nih.govsemanticscholar.org

Electrochemistry and Electrocatalysis of Gold Derived from Aurate(1-), tetrachloro-, ammonium, (SP-4-1)-

The electrochemical and electrocatalytic properties of gold materials are intrinsically linked to the method of their preparation. When derived from Aurate(1-), tetrachloro-, ammonium, (SP-4-1)-, the resulting gold nanostructures exhibit unique characteristics that are pertinent to a variety of applications. This section delves into the fundamental electrochemical processes that govern the deposition of gold from this precursor and explores the electrocatalytic capabilities of the subsequently formed gold materials.

Fundamental Electrochemical Processes in Gold Deposition

[AuCl₄]⁻(aq) + 3e⁻ → Au(s) + 4Cl⁻(aq)

The standard reduction potential for this reaction is approximately +1.002 V versus the standard hydrogen electrode (SHE). However, the actual deposition potential can vary depending on factors such as the concentration of [AuCl₄]⁻, the pH of the electrolyte, the temperature, and the nature of the substrate.

Cyclic voltammetry (CV) is a powerful technique used to study the electrochemical behavior of the [AuCl₄]⁻ ion. A typical cyclic voltammogram for the reduction of a tetrachloroaurate complex on an inert electrode, such as glassy carbon, reveals characteristic cathodic and anodic peaks. The cathodic peak corresponds to the reduction of Au(III) to Au(0), while the anodic peak, observed during the reverse scan, is associated with the stripping (oxidation) of the deposited gold back to Au(III).

The reduction of [AuCl₄]⁻ is often a multi-step process. It is generally accepted that the reduction proceeds through an intermediate Au(I) species, [AuCl₂]⁻, before the final reduction to metallic gold. The proposed mechanism involves the following steps:

[AuCl₄]⁻ + 2e⁻ → [AuCl₂]⁻ + 2Cl⁻

[AuCl₂]⁻ + e⁻ → Au + 2Cl⁻

The shape of the cyclic voltammogram, including the peak potentials and currents, provides insights into the kinetics of these electron transfer steps and the nucleation and growth mechanism of the gold deposit. The process is often characterized by a nucleation loop, where the potential required to initiate deposition is more negative than the potential at which the current peak is observed. This is indicative of an overpotential needed to form the initial gold nuclei on the substrate.

The presence of the ammonium cation (NH₄⁺) in the precursor can influence the electrochemical environment. While not directly participating in the redox reaction, it can affect the pH of the solution and the double-layer structure at the electrode-electrolyte interface, which in turn can have subtle effects on the deposition kinetics and the morphology of the resulting gold nanostructures.

Table 1: Key Electrochemical Parameters in Gold Deposition from Tetrachloroaurate Solutions

Parameter Typical Value/Observation Significance
Cathodic Peak Potential (Epc) Varies with scan rate and concentration Potential at which the rate of Au(III) reduction is maximal.
Anodic Peak Potential (Epa) Generally more positive than Epc Potential at which the deposited gold is stripped from the electrode.
Electron Transfer Steps Often involves a Au(III) → Au(I) → Au(0) pathway Indicates a complex reduction mechanism rather than a single three-electron transfer.

| Nucleation and Growth | Characterized by a crossover in the cyclic voltammogram | Describes the initial formation and subsequent growth of gold clusters on the electrode surface. |

Electrocatalytic Properties of Gold Materials Derived from the Compound

Gold nanomaterials, including nanoparticles, nanowires, and thin films, derived from the electrochemical reduction of Aurate(1-), tetrachloro-, ammonium, (SP-4-1)-, exhibit significant electrocatalytic activity for a range of chemical reactions. The catalytic performance is highly dependent on the size, shape, and surface structure of the gold nanostructures, which can be controlled by tuning the electrochemical deposition parameters such as potential, current density, and deposition time.

A key area where these gold materials show promise is in the electro-oxidation of small organic molecules, such as methanol and ethanol, which is relevant to fuel cell technology. Gold is known to be an effective catalyst for these reactions, particularly in alkaline media. The electrocatalytic activity of gold is attributed to its ability to facilitate the adsorption of reactants and the transfer of electrons at the electrode surface.

Another important application is in the oxygen reduction reaction (ORR), a critical process in fuel cells and metal-air batteries. While platinum-based materials are the benchmark catalysts for the ORR, gold-based nanomaterials have been investigated as a more cost-effective alternative. The efficiency of the ORR on gold surfaces is sensitive to the crystallographic orientation and the presence of surface defects, which can be influenced by the electrochemical deposition conditions.

Furthermore, gold nanomaterials derived from this precursor are utilized in electrochemical sensing applications. Their high surface area and unique electronic properties enhance the sensitivity and selectivity of sensors for the detection of various analytes, including glucose, hydrogen peroxide, and heavy metal ions. The electrocatalytic activity of the gold nanostructures often involves the amplification of the electrochemical signal of the target analyte.

The electrocatalytic performance of these materials is often evaluated using techniques such as cyclic voltammetry, linear sweep voltammetry, and chronoamperometry. Key performance metrics include the onset potential of the catalytic reaction, the peak current density, and the long-term stability of the catalyst.

Table 2: Electrocatalytic Applications of Gold Derived from Tetrachloroaurate Precursors

Application Target Reaction Key Performance Aspects
Fuel Cells Methanol/Ethanol Oxidation High current density, low onset potential, and good stability in alkaline media.
Energy Conversion Oxygen Reduction Reaction (ORR) Selectivity towards the 4-electron reduction pathway of oxygen to water.
Electrochemical Sensing Glucose Oxidation, H₂O₂ Reduction High sensitivity, low detection limit, and rapid response time.

| Environmental Remediation | Reduction of Nitrates and other pollutants | Efficient conversion of pollutants to less harmful substances. rsc.org |

Materials Science and Nanotechnology Research Applications of Aurate 1 , Tetrachloro , Ammonium, Sp 4 1

Fabrication of Gold-Containing Thin Films and Coatings

Ammonium (B1175870) tetrachloroaurate(III) is instrumental in the deposition of thin gold films and coatings onto various substrates, imparting desirable properties such as conductivity, reflectivity, and corrosion resistance.

Chemical plating is a widely used technique for depositing layers of metal onto surfaces, and ammonium tetrachloroaurate(III) serves as a key gold source in these processes. It is utilized in both electroplating and electroless plating methods to create thin, uniform gold coatings for decorative and functional purposes. samaterials.com A notable application is in the preparation of palladium-gold (Pd-Au) alloy films on porous ceramic or metal substrates. samaterials.comwikipedia.org These alloy films are significant in various technological applications, including catalysis and membrane technology. The process leverages the compound's solubility and the ease with which the gold ions can be reduced to their metallic state. samaterials.com

Vapor deposition techniques offer precise control over the thickness, morphology, and properties of thin films. While research often highlights the use of the related compound, hydrogen tetrachloroaurate(III) (HAuCl₄), the principles are directly applicable to the deposition of gold from tetrachloroaurate (B171879) precursors. researchgate.net Aerosol Assisted Chemical Vapor Deposition (AACVD) is a versatile method where a solution containing the precursor is aerosolized and directed onto a heated substrate. researchgate.net

Upon reaching the hot surface, the precursor decomposes, resulting in the formation of a metallic gold film. researchgate.net This technique allows for the deposition of gold under a wide range of conditions, enabling the tuning of the film's optical properties. Furthermore, AACVD can be used in a single-step process to incorporate gold particles into transition metal oxide thin films, creating nanocomposite materials with unique characteristics. researchgate.net

Table 1: Comparison of Deposition Techniques Using Tetrachloroaurate Precursors
TechniquePrecursor FormSubstrate ExamplesKey AdvantagesResulting Material
Chemical PlatingAqueous SolutionPorous Ceramics, MetalsGood for complex shapes, established processPd-Au Alloy Films, Gold Coatings samaterials.comwikipedia.org
AACVDAerosolized SolutionSilica GlassTunable optical properties, can create nanocomposites researchgate.netMetallic Gold Films, Gold-Metal Oxide Nanocomposites researchgate.net

Advanced Materials Development

The unique properties of gold make it a valuable component in the development of advanced materials for electronics and energy applications. Ammonium tetrachloroaurate(III) is a foundational material for these technologies.

Gold is highly valued in electronics for its excellent electrical conductivity and high resistance to corrosion. smolecule.com Ammonium tetrachloroaurate(III) is used in gold plating processes to deposit conductive layers on electronic components. samaterials.comsamaterials.comsmolecule.com These coatings ensure reliable electrical connections and extend the lifespan of the components by protecting them from environmental degradation. The use of this precursor allows for the precise application of gold onto critical parts of circuit boards, connectors, and semiconductors. smolecule.com

Recent research has identified the potential of gold nanomaterials, derived from precursors like ammonium tetrachloroaurate(III), in energy storage devices. Gold's high conductivity and electrochemical stability are beneficial for improving the performance of supercapacitors and other energy storage systems. americanelements.com Research has pointed towards the development of hybrid devices, such as a symmetric supercapacitor/biofuel cell, that utilize enzyme-modified nanoporous gold. Additionally, gold nanoparticles are being explored in the context of electrochemical flow capacitors, where they can contribute to creating high-energy-density and long-life pseudo-capacitive electrode materials. americanelements.com

Nanomaterial Engineering and Functionalization

Ammonium tetrachloroaurate(III) is a cornerstone precursor in the synthesis of gold nanomaterials, particularly gold nanoparticles (AuNPs). samaterials.comsamaterials.comsmolecule.com The ability to control the size, shape, and surface properties of these nanoparticles is critical for their application in diverse fields. smolecule.com

The synthesis process typically involves the chemical reduction of the tetrachloroaurate(III) ion in a solution. nih.gov By carefully selecting the reducing agents (e.g., sodium citrate (B86180), sodium borohydride) and reaction conditions, researchers can precisely engineer the optical and electronic properties of the resulting nanoparticles. smolecule.combeloit.edu This control over plasmonic properties is fundamental to their use in sensing, catalysis, and biomedical technologies. samaterials.comsmolecule.com

Furthermore, the compound is employed in surface modification techniques. samaterials.com By depositing gold nanoparticles onto surfaces, their functionality can be significantly altered to improve properties like adhesion, biocompatibility, or corrosion resistance, which is particularly relevant in the production of advanced medical devices and implants. samaterials.com

Table 2: Research Findings in Nanomaterial Engineering
Application AreaResearch FocusKey Finding/AdvantageReference
Controlled SynthesisTunable plasmonic properties of gold nanoparticles.Enables precise engineering of optical properties by controlling particle size and shape. smolecule.com
CatalysisUse of gold nanoparticles as catalysts in organic reactions.Efficiently facilitates reactions such as oxidation and hydrogenation. smolecule.com
Surface ModificationFunctionalizing surfaces for improved biocompatibility.Enhances performance of medical devices and implants. samaterials.com
ElectronicsCreation of nanoelectronic devices.Utilizes the unique electrical and optical properties of gold nanorods. smolecule.com

Control over Gold Nanoparticle Size, Shape, and Dispersion

The size, shape, and dispersion of gold nanoparticles are critical parameters that dictate their optical, electronic, and catalytic properties. The synthesis of AuNPs from Aurate(1-), tetrachloro-, ammonium, (SP-4-1)- involves the reduction of Au³⁺ ions. This process is influenced by a variety of factors, including the choice of reducing agent, the presence and nature of stabilizing agents or surfactants, and the reaction conditions such as pH and temperature.

Control over Gold Nanoparticle Size:

The final size of gold nanoparticles is a result of the balance between the rates of nucleation and growth. The concentration of the gold precursor, Aurate(1-), tetrachloro-, ammonium, (SP-4-1)-, and the reducing agent are primary factors in controlling this balance. While specific studies isolating the effect of the ammonium cation are not extensively detailed in publicly available research, the general principles of nanoparticle synthesis apply. For instance, a higher concentration of reducing agent typically leads to a faster reduction of Au³⁺ ions, promoting the formation of a larger number of small nuclei and resulting in smaller nanoparticles.

The table below illustrates the general relationship between synthesis parameters and the resulting nanoparticle size, which is applicable to syntheses involving tetrachloroaurate precursors, including the ammonium salt.

ParameterEffect on Nanoparticle SizeResearch Finding
Concentration of Reducing Agent Higher concentration generally leads to smaller nanoparticles.Studies have shown that by adjusting the amount of reducing agent like sodium borohydride (B1222165), the average particle size of AuNPs can be tuned. nih.gov
pH of the reaction medium Can influence both the reduction potential of the precursor and the efficacy of the reducing and stabilizing agents.The synthesis of AuNPs is pH-dependent, with different pH values leading to variations in particle size and shape. nih.gov
Temperature Affects the kinetics of the reduction and nucleation processes.Temperature is a critical parameter in controlling the size and size distribution of gold nanoparticles.
Presence of Stabilizing Agents Adsorb to the nanoparticle surface, preventing aggregation and controlling growth.The use of stabilizers is a common strategy to control the final size and prevent agglomeration of nanoparticles.

Control over Gold Nanoparticle Shape and Dispersion:

The shape of gold nanoparticles can be controlled to produce spheres, rods, cubes, and other anisotropic structures, which exhibit unique plasmonic properties. This control is often achieved through the use of specific surfactants or additives that preferentially bind to certain crystallographic faces of the growing nanoparticle, directing its growth in a particular dimension. For instance, cetyltrimethylammonium bromide (CTAB) is a surfactant commonly used to direct the formation of gold nanorods.

While there is a lack of specific research detailing the direct role of the ammonium cation from Aurate(1-), tetrachloro-, ammonium, (SP-4-1)- in shape control, it is known that ammonium compounds can act as surfactants or influence the ionic strength of the solution, which in turn can affect nanoparticle morphology and dispersion stability. The formation of gold-ammine complexes in the presence of ammonia (B1221849) has been shown to be crucial for achieving highly dispersed gold nanoparticles when deposited on a support material.

The dispersion of nanoparticles in a solvent is critical for their application. Aggregation can lead to a loss of their unique nanoscale properties. The stability of gold nanoparticle dispersions synthesized from tetrachloroaurate precursors is generally achieved through electrostatic repulsion (e.g., from citrate capping agents) or steric hindrance (e.g., from polymer coatings). The ionic environment, including the presence of cations like ammonium, can influence the electrical double layer around the nanoparticles and thus affect their long-term stability.

Surface Functionalization for Tailored Material Properties

Surface functionalization is the process of modifying the surface of nanoparticles to impart specific properties or functionalities. This is a crucial step in tailoring nanomaterials for specific applications in areas such as sensing, catalysis, and biomedicine.

The primary methods for surface functionalization of gold nanoparticles involve either in-situ functionalization during the synthesis process or post-synthesis modification.

In-situ Functionalization: In this approach, the reducing agent also acts as a capping or functionalizing agent. For example, in the widely used Turkevich method, citrate ions not only reduce the gold salt but also cap the resulting nanoparticles, providing a negatively charged surface that is amenable to further modification. While there is no direct evidence of the ammonium group from Aurate(1-), tetrachloro-, ammonium, (SP-4-1)- participating in in-situ functionalization, the synthesis can be designed such that other functional molecules are present during the reduction to directly coat the forming nanoparticles.

Post-Synthesis Functionalization: This is a more common approach where pre-synthesized gold nanoparticles are treated with ligands that have a strong affinity for the gold surface. Thiol-containing molecules are widely used for this purpose due to the strong gold-sulfur bond. This allows for the attachment of a wide variety of functional groups, including amines, carboxylic acids, polymers, and biomolecules.

The table below summarizes common strategies for the surface functionalization of gold nanoparticles.

Functionalization StrategyDescriptionExample Application
Thiolation Covalent attachment of thiol-containing molecules to the gold surface.Attachment of proteins and DNA for biosensing.
Electrostatic Adsorption Adsorption of charged molecules onto the surface of charged nanoparticles.Layer-by-layer assembly of polyelectrolytes for drug delivery.
Polymer Coating Encapsulation of nanoparticles with a polymer shell.Improving biocompatibility and circulation time in biological systems with polyethylene (B3416737) glycol (PEG).
Ligand Exchange Replacement of the original capping agent with a new functional ligand.Modifying the solubility or reactivity of the nanoparticles.

While Aurate(1-), tetrachloro-, ammonium, (SP-4-1)- is a precursor for the gold core of the nanoparticles, the subsequent surface functionalization is typically achieved through the introduction of other molecules designed to impart the desired properties to the final nanomaterial. The ammonium cation from the precursor is generally not considered to be a primary agent for tailoring the final surface properties of the synthesized nanoparticles in most conventional synthesis methods.

Theoretical and Computational Chemistry Studies of Aurate 1 , Tetrachloro , Ammonium, Sp 4 1

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of the chemical bonds within the tetrachloroaurate(III) anion, [AuCl₄]⁻, are central to its chemical identity. Quantum chemical calculations offer profound insights into these aspects.

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to analyze the interaction between the central gold(III) ion and the four chloride ligands. researchgate.net These calculations reveal the intricate nature of the Au-Cl coordinate bond, which is more complex than a simple electrostatic attraction.

EDA, for instance, partitions the total bonding energy into distinct components: electrostatic attraction, Pauli repulsion, and orbital (covalent) interaction. For gold complexes, the orbital interaction term is significant, highlighting the covalent character of the Au-Cl bonds. mdpi.com The degree of covalency in Au-ligand bonding generally decreases in the order Au(CN)₂⁻ > Au(S₂O₃)₂³⁻ > Au[SC(NH₂)₂]₂⁺ > Au(SCN)₂⁻ > AuCl₂⁻. mdpi.com This trend helps to place the stability and reactivity of the [AuCl₄]⁻ anion in the broader context of gold chemistry. mdpi.com Natural Population Analysis (NPA) is another tool used to determine charge distributions, showing how electron density is shared between the metal and its ligands. nih.gov

Table 1: Computational Analysis of Au-Cl Bonding in Tetrachloroaurate(III)
Computational MethodInformation ObtainedKey Finding for Au-Cl Bond
Energy Decomposition Analysis (EDA)Quantifies electrostatic, Pauli repulsion, and orbital (covalent) contributions to the bond.Reveals a significant covalent character in addition to ionic attraction. mdpi.com
Charge Decomposition Analysis (CDA)Analyzes electron donation and backdonation between fragments (Au³⁺ and Cl⁻).Confirms σ-donation from Cl ligands to Au and some π-backdonation from Au to ligands. mdpi.com
Natural Bond Orbital (NBO)Investigates donor-acceptor orbital interactions.Identifies specific orbital contributions, such as electron donation from chlorine lone pairs to empty gold orbitals. polimi.it
Quantum Theory of Atoms in Molecules (QTAIM)Analyzes the electron density topology to characterize bonding interactions.Confirms the existence of bond critical points between Au and Cl atoms, characterizing the interaction. polimi.it

Due to gold's high atomic number, the electrons in its inner orbitals move at speeds approaching the speed of light, leading to significant relativistic effects. nih.gov These effects are not mere minor corrections but are fundamental to understanding gold's unique chemistry, including its characteristic yellow color and high electrochemical potential. nih.govsmith.edu

Computationally, relativistic effects cause a contraction and stabilization of the s and p orbitals (most notably the 6s orbital) and an expansion and destabilization of the d and f orbitals. nih.govsmith.edu This relativistic contraction of the 6s orbital strengthens the covalent bonds gold forms with ligands. smith.edu

A fascinating consequence of these relativistic effects is "aurophilicity" or the "aurophilic interaction." This refers to a weak, attractive interaction between closed-shell gold(I) centers, with bond energies of 7–12 kcal/mol, comparable to a strong hydrogen bond. wikipedia.org While most prominent in Au(I) complexes, the underlying physics influences the broader chemistry of gold. Theoretical studies show that relativistic effects are responsible for a significant portion of the binding energy in aurophilic interactions. wikipedia.orgnih.gov Quantum crystallography and other theoretical calculations have confirmed that both electron correlation and relativistic corrections are key factors influencing the character of aurophilic interactions. nih.gov Relativistic effects can enhance the covalent character of these Au···Au contacts. nih.gov

Table 2: Characteristics of Relativistic Effects and Aurophilicity in Gold Chemistry
PhenomenonDescriptionComputational Insight
Relativistic Orbital Contraction/ExpansionContraction and stabilization of s/p orbitals; expansion and destabilization of d/f orbitals. nih.govExplains the high strength of Au-L bonds and the color of gold. smith.edu
AurophilicityWeak, attractive interaction (Au···Au) between gold centers, primarily in Au(I) complexes. wikipedia.orgCalculations show it has a bond length of ~3.0 Å and strength of 7–12 kcal/mol, with ~28% of the energy attributed to relativistic effects. wikipedia.org

Reaction Mechanism Modeling

Computational chemistry is an indispensable tool for mapping out the intricate steps of chemical reactions involving gold complexes. It allows researchers to visualize reaction pathways, identify transient intermediate species, and calculate the energy barriers that control reaction rates.

For the tetrachloroaurate(III) ion, a key reaction studied computationally is its hydrolysis—the stepwise substitution of chloride ligands by water molecules. acs.org DFT calculations, often combined with solvation models to simulate aqueous environments, can map the entire potential energy surface of the reaction. nih.gov

Table 3: Example of Calculated Activation Free Energies (ΔG‡) for Hydrolysis of a Related Au(III) Complex
Reaction StepDescriptionCalculated ΔG‡ (kcal/mol)
First HydrolysisReplacement of the first Cl⁻ ligand by H₂O.~10-15
Second HydrolysisReplacement of the second Cl⁻ ligand by H₂O.~10-14

Note: Data are illustrative, based on values for related Au(III) complexes studied via DFT, and show the type of quantitative data generated by computational modeling. nih.gov

Molecular Dynamics Simulations

While quantum chemical calculations focus on the static electronic structure and single reaction events, molecular dynamics (MD) simulations provide a dynamic picture of the system over time. MD is used to study the collective motion of atoms and molecules, making it ideal for investigating the behavior of ionic compounds in the solid state.

In the context of ammonium (B1175870) tetrachloroaurate(III), MD simulations can model the compound as a crystalline lattice of NH₄⁺ and [AuCl₄]⁻ ions. These simulations rely on a "force field," a set of parameters that describes the potential energy of the system as a function of its atomic coordinates. Tailor-made force fields have been developed for ammonium ions in various environments. nih.govucm.es

By solving Newton's equations of motion for every atom over a series of small time steps, MD can simulate the vibrational, rotational, and translational motions of the ions within the crystal. This allows for the study of ionic mobility and the calculation of properties like diffusion coefficients. For a compound like NH₄AuCl₄, simulations could predict how the rotational freedom of the ammonium cation changes with temperature.

Furthermore, MD is a powerful technique for investigating solid-solid phase transitions. nih.gov By running simulations at different temperatures or pressures, one can observe changes in the crystal structure, density, and ionic arrangement that signify a phase transition. nih.gov Although specific MD studies on NH₄AuCl₄ are not widely reported, the methodology has been successfully applied to other ammonium salts to explore their structural dynamics and transitions, such as the superionic phase transitions observed in some proton-conducting materials. nih.govresearchgate.net

Table 4: Potential Applications of Molecular Dynamics Simulations for NH₄AuCl₄
Area of InvestigationSimulation GoalRequired InputsPredicted Outputs
Ionic MotionSimulate the dynamics of NH₄⁺ and [AuCl₄]⁻ ions in the crystal lattice.Accurate force field (e.g., GAFF2-type), initial crystal structure. nih.govIon trajectories, diffusion coefficients, vibrational spectra, rotational correlation times.
Phase TransitionsIdentify temperature- or pressure-induced changes in the crystal structure.Force field, simulation protocols for varying temperature/pressure (e.g., NPT ensemble).Changes in lattice parameters, density, radial distribution functions, and system energy indicating a phase transition. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules and materials. For the Aurate(1-), tetrachloro-, ammonium, (SP-4-1)- salt, which consists of the ammonium cation ([NH₄]⁺) and the tetrachloroaurate(III) anion ([AuCl₄]⁻), DFT calculations, particularly those incorporating relativistic effects, are crucial for accurately predicting its characteristics. The presence of the heavy gold atom necessitates the inclusion of relativistic considerations to account for the significant influence on its electronic behavior.

Prediction of Spectroscopic Parameters and Structural Properties

Computational studies have focused primarily on the square planar tetrachloroaurate(III) anion, [AuCl₄]⁻, which dictates many of the compound's key properties. These theoretical investigations provide valuable data on its geometry and how it interacts with electromagnetic radiation.

Structural Properties:

DFT calculations have been employed to determine the optimized geometry of the [AuCl₄]⁻ anion. These studies consistently predict a square planar (D₄h symmetry) structure. The calculated bond lengths and angles are in good agreement with experimental data obtained from X-ray crystallography of related tetrachloroaurate (B171879) salts.

Interactive Data Table: Predicted Structural Parameters for the [AuCl₄]⁻ Anion

ParameterPredicted Value Range
Au-Cl Bond Length2.276 - 2.35 Å
Cl-Au-Cl Bond Angle90°, 180°

Note: The range of values reflects results from different DFT studies and highlights the sensitivity of calculations to the chosen functional and basis set.

Spectroscopic Parameters:

Theoretical predictions of the spectroscopic properties of the [AuCl₄]⁻ anion are vital for interpreting experimental spectra and understanding its electronic transitions and vibrational modes.

Vibrational Spectroscopy: DFT calculations have been used to predict the vibrational frequencies of the [AuCl₄]⁻ anion, which correspond to the peaks observed in Infrared (IR) and Raman spectra. For a D₄h symmetry, specific vibrational modes are either Raman or IR active, or silent. These calculations help in the assignment of experimentally observed vibrational bands.

Electronic Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. For the [AuCl₄]⁻ anion, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These electronic transitions are typically assigned to ligand-to-metal charge transfer (LMCT) bands.

While comprehensive tabulated DFT data for the vibrational and electronic spectra of the isolated [AuCl₄]⁻ anion is dispersed across various research articles, the available computational studies provide a solid theoretical framework for understanding the spectroscopic behavior of Aurate(1-), tetrachloro-, ammonium, (SP-4-1)-. The interaction with the ammonium cation in the solid state is expected to cause minor perturbations to the electronic and vibrational properties of the [AuCl₄]⁻ anion due to crystal packing effects and hydrogen bonding interactions. However, the fundamental spectroscopic features are dominated by the electronic structure of the tetrachloroaurate(III) complex.

Advanced Analytical Methodologies for Characterization of Tetrachloroaurate Iii Species

Ion-Selective Electrodes for Potentiometric Monitoring

Potentiometric monitoring using ion-selective electrodes (ISEs) offers a powerful tool for determining the concentration of specific ions in a solution. For tetrachloroaurate(III), ISEs have been developed to track its consumption during chemical reactions in real time. mdpi.com

The development of ion-selective electrodes for tetrachloroaurate(III) has centered on plasticized polyvinyl chloride (PVC) membranes. mdpi.com These membranes typically incorporate an anion exchanger, such as tridodecymethylammonium chloride, which is responsible for selectively binding the tetrachloroaurate(III) anion ([AuCl₄]⁻). mdpi.com The performance of these electrodes is significantly influenced by the choice of plasticizer within the PVC matrix. Research has investigated several plasticizers, including 2-nitrophenyl octyl ether (NPOE), tricresyl phosphate (B84403) (TCP), and bis-(2-ethylhexyl) sebacate (B1225510) (DOS), to optimize the electrode's response. mdpi.comum.es

Two primary methods are employed for the calibration of these electrodes. The first is a conventional method involving successive increments of tetrachloroaurate(III) concentration, where the electrode's potential is allowed to stabilize after each addition. mdpi.com This method is effective for a wide concentration range, from 1.0 × 10⁻⁷ M to 1.2 × 10⁻⁴ M. mdpi.com The second method is a dynamic calibration procedure designed to mimic the conditions of a reduction reaction, where the concentration of tetrachloroaurate(III) continuously decreases. mdpi.comum.es This is achieved by the continuous dilution of a starting [AuCl₄]⁻ solution, which has been shown to yield an excellent linear response. mdpi.com

The composition of the electrode membrane directly impacts its analytical performance characteristics, as detailed in the following table.

ElectrodePlasticizerLinear Range (M)Slope (mV/decade)Correlation Coefficient (R²)
1NPOE1.0 x 10⁻⁶ - 1.0 x 10⁻⁴-58.50.999
2TCP1.0 x 10⁻⁶ - 1.0 x 10⁻⁴-56.30.998
3DOS2.5 x 10⁻⁶ - 1.0 x 10⁻⁴-54.10.997

This table presents comparative performance data for tetrachloroaurate(III)-selective electrodes based on different plasticizers, as derived from continuous dilution calibration methods. Data sourced from research on potentiometric monitoring. mdpi.com

A significant application of calibrated tetrachloroaurate(III)-selective electrodes is the real-time monitoring of its reduction kinetics. mdpi.com By continuously measuring the concentration of [AuCl₄]⁻ as it is consumed, researchers can gain detailed insights into reaction mechanisms and determine reaction rate constants. mdpi.com

For example, these electrodes have been successfully used to monitor the kinetics of the reduction of tetrachloroaurate(III) by hydroxylamine (B1172632), a reaction catalyzed by iodide. mdpi.com The real-time concentration data obtained from the ISE allows for the observation of reaction progress and the validation of proposed mechanistic pathways. mdpi.com This capability to track ion concentration dynamically makes ISEs a valuable tool for studying a variety of tetrachloroaurate(III) reactions beyond a single specific case. mdpi.com The electrochemical monitoring of the [AuCl₄]⁻ ion is fundamental to understanding its transformation, such as its transfer across liquid-liquid interfaces and subsequent reduction. koreascience.krpsu.edu

Liquid Chromatography for Nanocluster Characterization

The reduction of tetrachloroaurate(III) compounds is a primary route for synthesizing gold nanoclusters. wikipedia.org Characterizing the size and distribution of these resulting nanoparticles is crucial for their application. Liquid chromatography, particularly high-pressure liquid chromatography (HPLC), has emerged as a key technique for this purpose. cmu.eduresearchgate.net

High-pressure liquid chromatography is a powerful technique for analyzing the size distributions of gold nanoclusters, typically in the diameter range of 1 to 10 nm. cmu.eduunt.eduosti.gov The method, often employing size exclusion chromatography (SEC), separates nanoclusters based on their hydrodynamic volume. researchgate.netscispace.com HPLC is remarkably sensitive, capable of discerning changes in hydrodynamic volume that correspond to metal core size changes of less than 4 Å. cmu.eduresearchgate.net

In a typical HPLC analysis of gold nanoclusters, a sample is injected into the system and passed through a column. Larger clusters elute more quickly than smaller ones, allowing for separation by size. The use of multiple detectors, such as a photodiode array (PDA) for absorbance, provides simultaneous information on the optical properties of the size-fractionated clusters. researchgate.netscispace.com This analytical approach allows for the rapid determination of the size distribution of a nanocluster sample in about 15 minutes. scispace.com The technique is not only used for analysis but also for the purification of nanoclusters from synthesis by-products. scispace.com

Elution Time (minutes)Corresponding Nanocluster Diameter (nm)
8.5~ 10.0
9.7~ 7.5
11.2~ 5.0
13.0~ 2.5
15.1~ 1.0

This interactive table illustrates the inverse relationship between elution time and nanocluster size in a typical HPLC size exclusion separation. Larger particles elute faster. This represents a conceptual model based on the principles of HPLC for nanoparticle analysis. cmu.eduscispace.com

Supramolecular Chemistry and Host Guest Interactions Involving Aurate 1 , Tetrachloro , Ammonium, Sp 4 1

Complexation with Macromolecular Architectures (e.g., Dendrimers)

The encapsulation and interaction of anions within macromolecular hosts are fundamental aspects of supramolecular chemistry. Dendrimers, with their well-defined, branched structures and internal cavities, are particularly effective hosts for various guest species, including anions like tetrachloroaurate(III). The primary driving force for the complexation of [AuCl₄]⁻ with amine-terminated dendrimers, such as poly(propyleneimine) (PPI) or poly(amidoamine) (PAMAM) dendrimers, is electrostatic attraction.

In aqueous solutions, the terminal amine groups of these dendrimers become protonated, creating a positively charged periphery that can effectively bind with negatively charged anions. Research into the interaction of various anions with dendrimers shows that these macromolecules can act as "anion sponges," sequestering anions from the solution. The binding efficiency is influenced by factors such as the pH of the solution, which dictates the protonation state of the dendrimer, and the presence of competing anions. nih.gov

While specific studies detailing the binding constants of [AuCl₄]⁻ with dendrimers are not abundant, the principles of electrostatic interaction and host-guest chemistry suggest a strong affinity. The process can be viewed as the [AuCl₄]⁻ anion being sequestered within the dendritic architecture, stabilized by multiple ionic interactions with the protonated amine groups. This interaction is not merely a surface adhesion but a complexation event occurring within the outer pockets or internal voids of the macromolecule. This capacity for complexation is a foundational step for using ammonium (B1175870) tetrachloroaurate(III) as a precursor in the template-assisted synthesis of gold nanoparticles within the dendrimer structure. mdpi.com

Table 1: Factors Influencing Anion Complexation with Amine-Terminated Dendrimers

Factor Influence on [AuCl₄]⁻ Complexation Rationale
Solution pH High Lowering the pH increases the protonation of dendrimer amine groups, enhancing electrostatic attraction with the anion.
Dendrimer Generation High Higher generation dendrimers offer more binding sites and a more defined interior for guest encapsulation.
Ionic Strength High The presence of other competing anions in the solution can reduce the binding efficiency for [AuCl₄]⁻.

| Solvent | High | The polarity of the solvent affects the strength of electrostatic interactions and the solvation of the ions. |

Exploration of Weak Intermolecular Interactions (e.g., Au...Au Interactions) in Related Gold(III) Systems

Hydrogen Bonding: In the crystal structure of ammonium tetrachloroaurate(III) hydrate (B1144303), extensive hydrogen bonding is a dominant feature. The ammonium cation (NH₄⁺) acts as a hydrogen bond donor, forming N-H···Cl interactions with the chloride ligands of the square-planar [AuCl₄]⁻ anion. Water molecules, when present in the hydrated form, can also participate as both donors (O-H···Cl) and acceptors (N-H···O), creating a complex and robust three-dimensional network that stabilizes the crystal lattice. wikipedia.orgwikipedia.org

Aurophilic (Au···Au) Interactions: One of the most studied weak interactions in gold chemistry is the aurophilic interaction, a closed-shell attraction between gold centers. This interaction is most prominent in gold(I) complexes, where Au···Au distances are often shorter than the sum of their van der Waals radii (~3.60 Å). However, in gold(III) complexes, which have a d⁸ electron configuration, strong aurophilic interactions are considerably rarer. Despite this, short intermolecular Au(III)···Au(III) contacts have been observed in specific crystal structures, typically with distances that are longer and interactions that are weaker than in Au(I) systems. For example, a contact of 3.495 Å was reported between two gold(III) complex cations in a specific organometallic compound, suggesting a weakly attractive interaction. rsc.org

Table 2: Summary of Weak Intermolecular Interactions in Gold(III) Systems

Interaction Type Description Typical Distance (Å) Example System
Hydrogen Bond N-H···Cl ~3.2 - 3.4 Ammonium tetrachloroaurate(III) hydrate wikipedia.orgwikipedia.org
Aurophilic Interaction Au(III)···Au(III) > 3.4 Cyclometalated Gold(III) cations rsc.org
Coinage Bond Au(III)···Cl (from another anion) Varies Tetrachloroaurate (B171879) salts bohrium.com

| Halogen Bond | C-Cl···Cl-Au | Varies | Organometallic Gold(III) chlorides |

These weak interactions are fundamental to understanding the crystal engineering of gold(III) salts. They influence physical properties such as solubility and crystal morphology and are an active area of research in supramolecular and materials chemistry.

Q & A

Q. What are the recommended methods for synthesizing ammonium tetrachloroaurate(1-) in laboratory settings?

  • Methodological Answer : Ammonium tetrachloroaurate(III) is typically synthesized by reacting chloroauric acid (HAuCl₄) with ammonium chloride under controlled acidic conditions. A stoichiometric ratio of 1:1 is maintained to ensure complete ion exchange. The reaction mixture is stirred at 40–60°C for 2–4 hours, followed by vacuum filtration to isolate the crystalline product. Purity is verified via X-ray diffraction (XRD) and inductively coupled plasma mass spectrometry (ICP-MS) to confirm the absence of residual chloride or unreacted precursors .

Q. How should researchers handle and store ammonium tetrachloroaurate(1-) to ensure stability and safety?

  • Methodological Answer : Due to its acute toxicity (H302, H315, H319) , the compound requires strict handling protocols:
  • Storage : Inert atmosphere (argon or nitrogen) at room temperature, away from moisture and light .
  • PPE : Nitrile gloves, lab coats, and safety goggles compliant with EN 166 or NIOSH standards .
  • Ventilation : Use fume hoods during synthesis or handling to avoid inhalation of aerosols .

Q. What spectroscopic techniques are optimal for characterizing the structural integrity of ammonium tetrachloroaurate(1-)?

  • Methodological Answer :
  • XRD : Confirms crystallinity and phase purity by matching peaks with reference data (e.g., ICSD database) .
  • UV-Vis Spectroscopy : Identifies the ligand-to-metal charge transfer (LMCT) band near 310–330 nm, indicative of the [AuCl₄]⁻ complex .
  • XPS : Validates the oxidation state of gold (Au³⁺) via binding energy peaks at 87.5 eV (Au 4f₇/₂) and 83.9 eV (Au 4f₅/₂) .

Advanced Research Questions

Q. How does the counterion (e.g., NH₄⁺ vs. K⁺/Cs⁺) influence the catalytic activity of tetrachloroaurate complexes in nanoparticle synthesis?

  • Methodological Answer : Counterion size and charge density modulate the solubility and redox behavior of [AuCl₄]⁻. For example:
  • Ammonium salts may enhance colloidal stability in aqueous media due to NH₄⁺’s ability to form hydrogen bonds.
  • Cesium salts (e.g., ) exhibit lower solubility in polar solvents, favoring heterogeneous catalysis.
    Comparative studies should employ kinetic analysis (e.g., turnover frequency) and TEM to correlate ion choice with nanoparticle size/distribution .

Q. What experimental strategies resolve discrepancies in reported solubility data for ammonium tetrachloroaurate(1-) across solvent systems?

  • Methodological Answer :
  • Systematic Solubility Screening : Use UV-Vis spectroscopy to quantify solubility in binary solvent mixtures (e.g., water-ethanol).
  • Thermodynamic Modeling : Apply the Hansen Solubility Parameters (HSP) to predict miscibility gaps.
    Conflicting data often arise from hydration state variations (e.g., trihydrate vs. anhydrous forms) .

Q. What mechanistic insights can be gained from studying the thermal decomposition of ammonium tetrachloroaurate(1-) under inert vs. oxidative conditions?

  • Methodological Answer :
  • TGA/DSC Analysis : Under N₂, decomposition occurs at 200–250°C, releasing NH₃ and HCl, leaving metallic Au. In air, AuO₂ forms at higher temperatures (300–350°C).
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Identifies volatile byproducts (e.g., NOₓ, Cl₂) to reconstruct decomposition pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.